3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2S/c13-11-6-3-9(7-12(11)14)8-1-4-10(5-2-8)18(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVBZUPMGVOIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383377 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501697-80-9 | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride: Properties, Applications, and Experimental Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, a key intermediate in synthetic chemistry. We will delve into its core physicochemical properties, reactivity, primary applications, and provide field-proven experimental protocols for its handling, synthesis, and derivatization. The causality behind experimental choices is emphasized to ensure both technical accuracy and practical utility.
Section 1: Chemical Identity and Structure
This compound is a bifunctional organic compound featuring a dichlorinated biphenyl backbone. This structure provides a rigid, lipophilic scaffold, while the highly reactive sulfonyl chloride group serves as a versatile chemical handle for coupling reactions. Its identity is defined by the following key identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 501697-80-9 | [1][2][3] |
| Molecular Formula | C₁₂H₇Cl₃O₂S | [1][2][3] |
| Molecular Weight | 321.61 g/mol | [1][2][3] |
| IUPAC Name | 4-(3,4-dichlorophenyl)benzenesulfonyl chloride | [3] |
| Common Synonyms | [4-(3,4-dichlorophenyl)phenyl]sulphonyl chloride | [1][2] |
The molecule's architecture is fundamental to its chemical behavior. The biphenyl system offers a larger, more complex hydrophobic element compared to a simple phenyl ring, which can be crucial for modulating biological activity in drug candidates. The electron-withdrawing nature of the chlorine atoms and the sulfonyl chloride group significantly influences the electronic properties of the aromatic rings.
Caption: Logical relationship of the core structural components.
Section 2: Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and compatibility with various reaction conditions. It is typically supplied as a crystalline solid, which aids in its stability and ease of measurement compared to volatile liquids.
| Property | Value | Source(s) |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 102-110 °C | [1][2] |
| Purity (Typical) | ≥ 96% (by NMR) | [1] |
| XLogP3 (Computed) | 5.3 | [3] |
| Monoisotopic Mass | 319.923234 Da | [3] |
| Storage Temperature | 0-8 °C | [1][4] |
Expert Insights: The relatively high melting point is indicative of a stable crystal lattice. The high XLogP3 value confirms the compound's lipophilic nature, suggesting good solubility in nonpolar organic solvents such as dichloromethane, chloroform, and ethers, but poor solubility in aqueous media. This is a critical consideration for selecting appropriate solvent systems for reactions and purifications. Storage at refrigerated temperatures is recommended to minimize degradation, particularly from atmospheric moisture, which can hydrolyze the reactive sulfonyl chloride group.
Section 3: Reactivity and Chemical Behavior
The chemical utility of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group.[1][5] This group is an excellent leaving group, making the compound a powerful reagent for sulfonylation reactions.
-
Reaction with Amines: This is the most common application. The compound reacts readily with primary and secondary amines to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key pharmacophore in numerous approved drugs, including antibiotics and diuretics.[5][6]
-
Reaction with Alcohols and Phenols: In the presence of a base, it reacts with alcohols or phenols to yield sulfonate esters.[5] Sulfonate esters are valuable as stable derivatives or can be used as leaving groups in subsequent nucleophilic substitution reactions.
-
Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis. It reacts with water to form the corresponding sulfonic acid, liberating hydrochloric acid. This reactivity necessitates that all reactions be conducted under anhydrous conditions to prevent loss of the starting material and ensure high yields.
Section 4: Applications in Research and Development
This compound is not an end-product but a versatile building block with broad applications across several scientific domains.
-
Pharmaceutical Development: It is a key intermediate for synthesizing novel therapeutic agents.[1] The 3',4'-dichlorobiphenyl moiety can be incorporated into molecules to target specific biological pathways, with applications reported in the development of anti-inflammatory and anti-cancer drugs.[1][4][7] The ability to easily form sulfonamides allows for the rapid creation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Organic Synthesis: Beyond pharmaceuticals, it serves as a general-purpose sulfonylating agent to introduce the bulky, rigid dichlorobiphenylsulfonyl group into organic molecules, thereby modifying their steric and electronic properties.[1][7]
-
Material Science: The compound can be used in the formulation of specialty polymers and materials, where its incorporation can enhance thermal stability and mechanical properties in coatings and adhesives.[4][7]
-
Agrochemicals: It finds application in the synthesis of advanced herbicides and fungicides, contributing to the development of more effective crop protection agents.[1][4][7]
Section 5: Experimental Protocols and Methodologies
The following protocols are provided as self-validating systems, with explanations for key steps to ensure reproducibility and success.
Protocol 5.1: Synthesis of a Representative Sulfonamide
This protocol details the reaction of this compound with a generic primary amine (e.g., benzylamine) to demonstrate its primary application.
Causality: A base, such as triethylamine, is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert to the reactants and readily dissolves the lipophilic starting material.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Nucleophilic Attack: Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final sulfonamide product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Protocol 5.2: Purity and Identity Verification by ¹H NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structure and assessing the purity of organic compounds. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the compound well and provides a clean spectral window.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Analysis: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Interpretation: The spectrum should show a complex series of aromatic protons. The integration of these signals should correspond to the 7 protons of the biphenyl system. The purity can be estimated by comparing the integral of the compound's signals to those of any visible impurities (e.g., residual solvent or starting materials). A purity of ≥96% is the commercial standard.[1]
Section 6: Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate precautions.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3] |
| Serious Eye Damage | H318 | Causes serious eye damage | [3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and ensure no skin is exposed.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.[9]
Handling and Storage:
-
Always handle in a fume hood.
-
Keep the container tightly closed to prevent contact with moisture.[9]
-
Store in a cool, dry, and well-ventilated area, adhering to the recommended temperature of 0-8 °C.[1]
-
Store locked up and away from incompatible materials, especially water, bases, and strong oxidizing agents.[8][10]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the predictable and robust reactivity of its sulfonyl chloride group. Its rigid, dichlorinated biphenyl core provides a unique scaffold for designing complex molecules with tailored properties. For researchers in drug discovery, organic synthesis, and material science, a thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 501697-80-9 [amp.chemicalbook.com]
- 3. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. covethouse.eu [covethouse.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. afgsci.com [afgsci.com]
- 10. tcichemicals.com [tcichemicals.com]
3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride CAS number 501697-80-9
An In-Depth Technical Guide to 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Introduction: A Strategic Building Block in Modern Synthesis
This compound (CAS Number: 501697-80-9) is a highly functionalized aromatic compound that has emerged as a critical intermediate in diverse fields of chemical research and development.[1][2] Its molecular architecture, featuring a dichlorinated biphenyl core coupled with a reactive sulfonyl chloride moiety, makes it an exceptionally versatile reagent. The biphenyl structure is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties, while the sulfonyl chloride group serves as a powerful electrophilic handle for constructing complex molecular frameworks.[3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, logical synthetic pathways, characteristic reactivity, and key applications, supported by detailed experimental protocols and safety guidelines. The objective is to equip the scientific community with the foundational knowledge required to effectively and safely leverage this compound in their synthetic endeavors, from small-scale research to process development.
Section 1: Core Physicochemical and Structural Data
A precise understanding of a reagent's physical properties is the bedrock of successful experimental design, influencing everything from solvent selection to purification strategy. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 501697-80-9 | [2][4] |
| Molecular Formula | C₁₂H₇Cl₃O₂S | [2][5] |
| Molecular Weight | 321.61 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 102-110 °C | [2] |
| Purity | ≥ 96% (by NMR) | [2] |
| Synonyms | [4-(3,4-dichlorophenyl)phenyl]sulphonyl chloride | [2][6] |
The structure consists of two phenyl rings linked together. One ring is substituted with chlorine atoms at the 3' and 4' positions, while the other bears a sulfonyl chloride (-SO₂Cl) group at the 4-position. This substitution pattern is crucial for its role in creating targeted molecules with specific biological activities.
Section 2: Synthesis Strategy and Mechanistic Rationale
The synthesis of unsymmetrical biaryls like this compound is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and aryl halides.[7][8]
A logical and field-proven synthetic approach involves two key stages:
-
Formation of the Biphenyl Core: A Suzuki-Miyaura coupling between (4-chlorosulfonylphenyl)boronic acid and 1,2-dichloro-4-iodobenzene.
-
Alternative Chlorosulfonation: An alternative, more common industrial approach involves creating the dichlorobiphenyl intermediate first, followed by chlorosulfonation. This avoids potential side reactions with the boronic acid group during chlorosulfonation.
Below is a diagram illustrating the more robust, two-step pathway.
Caption: Proposed two-stage synthesis of the target compound.
Causality in Synthesis Design:
-
Why Suzuki-Miyaura? This reaction is chosen for its reliability in forming C(sp²)-C(sp²) bonds. The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle that is highly efficient and tolerant of the chloro-substituents on the aromatic rings.[9]
-
Why Chlorosulfonation Last? Performing the chlorosulfonation on the stable biphenyl intermediate is a classic and robust electrophilic aromatic substitution reaction.[10][11] Attempting to perform a Suzuki coupling on a pre-chlorosulfonylated aryl halide could lead to a competing desulfonylative coupling, reducing the yield of the desired product.[8]
Section 3: Reactivity, Applications, and Workflow
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[2][3] The sulfur atom is highly electron-deficient, making it an excellent target for nucleophilic attack by amines, alcohols, and other nucleophiles.
Primary Applications:
-
Pharmaceutical Development: It serves as a pivotal intermediate for synthesizing sulfonamides, a class of compounds with a vast range of therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2][12] The dichlorobiphenyl moiety can be tailored to fit into specific receptor binding pockets, while the sulfonamide linkage provides crucial hydrogen bonding interactions.
-
Organic Synthesis: As a versatile sulfonylating agent, it is used to introduce the 3',4'-dichlorobiphenylsulfonyl group into various organic molecules, which can modify their stability, reactivity, and biological activity.[1][2]
-
Agrochemicals: The compound is a building block for advanced herbicides and fungicides, where the biphenyl structure contributes to the molecule's efficacy and environmental persistence profile.[1][12]
-
Material Science: It can be used in the formulation of specialty polymers, where the rigid biphenyl unit and polar sulfonyl group can enhance thermal stability and mechanical properties.[1]
The general workflow for utilizing this reagent in drug discovery is depicted below.
Caption: General synthetic workflow using the title compound.
Section 4: Spectroscopic Characterization Profile
While specific spectra for this compound require direct acquisition, its structure allows for a confident prediction of key features based on established principles of spectroscopic analysis.[13]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the sulfonyl-substituted ring will be further downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. The protons on the dichlorophenyl ring will exhibit splitting patterns consistent with their substitution. A standard solvent like CDCl₃ would be appropriate, although its reactivity should be considered.[14]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct signals for the aromatic carbons, unless there is accidental peak overlap. The carbon atom directly attached to the sulfonyl group will be significantly deshielded.
-
IR (Infrared) Spectroscopy: The most prominent and diagnostic peaks will be the strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[13]
-
MS (Mass Spectrometry): The mass spectrum will show a distinct molecular ion (M⁺) peak cluster. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Section 5: Safety, Handling, and Storage Protocols
Sulfonyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols. They are corrosive and react exothermically, sometimes violently, with nucleophilic substances, particularly water.[15][16]
Hazard Identification:
-
GHS Classification: Causes severe skin burns and eye damage (H314).[5]
-
Reactivity: Reacts with water, alcohols, and amines to release corrosive hydrogen chloride (HCl) gas.[17][18] It is incompatible with strong bases and oxidizing agents.[17]
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to control exposure to dust and evolved HCl gas.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[17] Contact lenses should not be worn.[17]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Ensure full skin coverage.
-
Respiratory Protection: For weighing or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
-
Handling Procedure:
-
Use only dry glassware and inert-atmosphere techniques (e.g., under nitrogen or argon) if the reaction is sensitive to moisture.
-
When quenching a reaction, add the reaction mixture slowly to the quenching solution (e.g., ice water or a basic solution) with good stirring and cooling. Never add water to the sulfonyl chloride.
-
Avoid creating dust when handling the solid.
-
-
Spill Response: In case of a small spill, cordon off the area. Neutralize cautiously with a weak base like sodium bicarbonate or soda ash, then absorb with an inert material (e.g., sand or vermiculite). For large spills, evacuate the area and contact emergency services.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][18]
-
Protect from moisture.[18] Storage under an inert atmosphere (nitrogen) is recommended for long-term stability.
-
Keep away from incompatible materials such as bases, alcohols, and water.[19]
Section 6: Validated Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this reagent. They are designed as self-validating systems, incorporating standard purification and characterization steps.
Protocol 1: Synthesis of this compound
This protocol follows the two-stage approach outlined in Section 2.
Stage A: Synthesis of 3',4'-Dichlorobiphenyl via Suzuki-Miyaura Coupling
-
Reagent Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromophenylboronic acid (1.0 eq), 1,2-dichloro-4-iodobenzene (1.05 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent and Base Addition: Purge the flask with nitrogen. Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add a degassed aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to yield pure 3',4'-dichlorobiphenyl as a solid.[20]
Stage B: Chlorosulfonation of 3',4'-Dichlorobiphenyl
-
Reagent Setup: In a fume hood, carefully add chlorosulfonic acid (ClSO₃H) (approx. 5.0 eq) to a dry round-bottom flask equipped with a stirrer and gas outlet/trap for HCl. Cool the flask in an ice-water bath.
-
Substrate Addition: Slowly add the purified 3',4'-dichlorobiphenyl (1.0 eq) in small portions to the cooled, stirring chlorosulfonic acid. Maintain the temperature below 15 °C during the addition.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C for 2-4 hours to ensure completion.[10]
-
Quenching and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the stirring ice slurry in the fume hood. A solid precipitate will form.[10]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product under vacuum. Recrystallization from a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) can be performed for further purification.
Protocol 2: Synthesis of N-Benzyl-3',4'-dichloro-[1,1'-biphenyl]-4-sulfonamide
This protocol demonstrates the primary application of the title compound.
-
Reagent Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Nucleophile and Base Addition: To the stirring solution, add a base such as triethylamine (Et₃N) or pyridine (1.5 eq). Then, add benzylamine (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Monitor progress by TLC, observing the consumption of the starting sulfonyl chloride.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic solution sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the resulting crude solid by flash chromatography or recrystallization to obtain the pure N-benzyl-3',4'-dichloro-[1,1'-biphenyl]-4-sulfonamide. The structure and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is a high-value, versatile reagent with significant applications in pharmaceutical, agrochemical, and materials science. Its utility is derived from the combination of a privileged biphenyl scaffold and a highly reactive sulfonyl chloride handle. A thorough understanding of its synthesis, reactivity, and handling requirements—as detailed in this guide—is essential for any scientist aiming to incorporate this powerful building block into their research and development programs. By following logical synthetic strategies and rigorous safety protocols, researchers can effectively harness its potential to construct novel and complex molecules.
References
- 1. covethouse.eu [covethouse.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.nl [fishersci.nl]
- 5. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 501697-80-9 [amp.chemicalbook.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. acdlabs.com [acdlabs.com]
- 14. bkinstruments.co.kr [bkinstruments.co.kr]
- 15. CAS#:20443-74-7 | 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride | Chemsrc [chemsrc.com]
- 16. Biphenyl-4-sulfonyl chloride 1623-93-4 [sigmaaldrich.com]
- 17. nj.gov [nj.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. 3,4'-Dichlorobiphenyl | C12H8Cl2 | CID 18101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic characterization of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its robust characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the acquisition and interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction to this compound
This compound, with the molecular formula C₁₂H₇Cl₃O₂S, is a bifunctional molecule featuring a dichlorinated biphenyl core and a reactive sulfonyl chloride group.[2] The biphenyl moiety provides a rigid scaffold, while the sulfonyl chloride is a versatile functional group for introducing the sulfonyl moiety into various molecules. The presence and position of the chlorine atoms on one of the phenyl rings significantly influence the electronic properties and biological activity of its derivatives.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 4-(3,4-dichlorophenyl)benzenesulfonyl chloride | PubChem[2] |
| CAS Number | 501697-80-9 | PubChem[2] |
| Molecular Formula | C₁₂H₇Cl₃O₂S | PubChem[2] |
| Molecular Weight | 321.6 g/mol | PubChem[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic rings.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region (typically 7.0-8.5 ppm) will be of primary interest.
Expected Chemical Shifts and Splitting Patterns:
The protons on the two phenyl rings will exhibit distinct signals due to their different electronic environments.
-
Protons on the sulfonyl chloride-bearing ring: These protons are influenced by the strong electron-withdrawing sulfonyl chloride group (-SO₂Cl). This will cause them to be deshielded and appear at a lower field (higher ppm). We can expect two doublets in a para-substituted pattern.
-
Protons on the dichlorophenyl ring: These protons are influenced by the two chlorine atoms. Their chemical shifts and splitting patterns will depend on their position relative to the chlorine atoms. We can expect a singlet or a narrow multiplet for the proton between the two chlorine atoms and doublets for the other two protons.
Table of Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' | ~ 8.0 - 8.2 | d | ~ 8.0 |
| H-3', H-5' | ~ 7.8 - 8.0 | d | ~ 8.0 |
| H-2 | ~ 7.7 - 7.9 | d | ~ 2.0 |
| H-5 | ~ 7.6 - 7.8 | dd | ~ 8.0, 2.0 |
| H-6 | ~ 7.5 - 7.7 | d | ~ 8.0 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts will be indicative of the carbon's hybridization and electronic environment.
Expected Chemical Shifts:
-
Carbons attached to chlorine: These carbons will be deshielded and appear in the range of 130-140 ppm.
-
Carbons of the biphenyl linkage: The quaternary carbons linking the two phenyl rings will have distinct chemical shifts.
-
Carbon attached to the sulfonyl chloride group: This carbon will be significantly deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The high reactivity of sulfonyl chlorides necessitates the use of anhydrous solvents.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The sulfonyl chloride group has very characteristic, strong absorption bands.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following key absorptions:
Table of Predicted IR Frequencies:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O stretch (asymmetric) | 1370 - 1410 | Strong |
| S=O stretch (symmetric) | 1166 - 1204 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
| S-Cl stretch | 500 - 600 | Medium |
Note: These are predicted values based on characteristic group frequencies.[3] Actual experimental values may vary.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Predicted Mass Spectrum
Molecular Ion Peak (M⁺):
The molecular weight of this compound is 321.6 g/mol .[2] Due to the presence of three chlorine atoms, the molecular ion peak will appear as a characteristic cluster of isotopic peaks. The relative abundances of these peaks can be calculated based on the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Fragmentation Pattern:
The molecule is expected to fragment in a predictable manner under electron ionization (EI) conditions. Key fragmentation pathways include:
-
Loss of Cl: [M - Cl]⁺
-
Loss of SO₂Cl: [M - SO₂Cl]⁺, leading to the dichlorobiphenyl cation.
-
Loss of SO₂: [M - SO₂]⁺
Table of Predicted Key Fragments:
| Fragment | Predicted m/z |
| [C₁₂H₇Cl₃O₂S]⁺ (M⁺) | 320, 322, 324, 326 |
| [C₁₂H₇Cl₂O₂S]⁺ | 285, 287, 289 |
| [C₁₂H₇Cl₂]⁺ | 221, 223, 225 |
| [C₁₂H₇Cl₃S]⁺ | 304, 306, 308 |
Note: The m/z values correspond to the most abundant isotope in each cluster.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a pure solid, direct infusion is often sufficient.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Workflow for Mass Spectrometry Analysis:
Caption: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS is essential for its use in research and development. This guide has provided the theoretical basis for interpreting the expected spectra, along with detailed, field-proven experimental protocols. By following these methodologies, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
An In-Depth Technical Guide to the Solubility of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride in Organic Solvents
Introduction
3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride is a bespoke sulfonylating agent increasingly pivotal in the landscape of pharmaceutical and agrochemical synthesis. Its utility as a chemical intermediate is significant, particularly in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as in the formulation of specialized polymers and materials.[1] The efficacy of this compound in synthetic protocols is intrinsically linked to its solubility in various organic solvents, a parameter that governs reaction kinetics, dictates the choice of purification methods, and influences the overall efficiency and scalability of a given process.
This technical guide provides a comprehensive examination of the solubility of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of its solubility characteristics, predictive insights into solvent selection, and robust methodologies for its empirical determination. By elucidating the principles that govern its dissolution, this document aims to empower scientists to optimize their synthetic strategies and accelerate their research and development endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇Cl₃O₂S | [2] |
| Molecular Weight | 321.61 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 65-69 °C | |
| InChI Key | DRYGYFAFCNDLEJ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1)Cl)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl | [2] |
Predictive Analysis of Solubility: The "Like Dissolves Like" Principle in Action
While quantitative solubility data for this compound is not extensively available in the public domain, a reasoned prediction of its solubility can be made by applying the venerable principle of "like dissolves like." This axiom posits that a solute will more readily dissolve in a solvent that has a similar polarity.
The molecular architecture of this compound, featuring a dichlorinated biphenyl core and a polar sulfonyl chloride functional group, suggests a nuanced solubility profile. The biphenyl moiety imparts a significant degree of non-polar character, while the sulfonyl chloride group introduces polarity. Consequently, the molecule can be classified as moderately polar.
Expected Solubility Trends:
-
High Solubility: The compound is anticipated to exhibit high solubility in aprotic polar solvents and chlorinated solvents. The dipoles of these solvents can effectively solvate the polar sulfonyl chloride group, while their organic nature is compatible with the non-polar biphenyl backbone. Examples include:
-
Aprotic Polar Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
-
Moderate to Good Solubility: Solvents with moderate polarity are also likely to be effective. Examples include:
-
Aromatic Hydrocarbons: Toluene, Xylene (due to π-π stacking interactions with the biphenyl rings)
-
-
Low Solubility: Non-polar aliphatic hydrocarbons are expected to be poor solvents. The energy required to overcome the crystal lattice forces of the solid solute would not be sufficiently compensated by the weak van der Waals interactions with these solvents. Examples include:
-
Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane
-
-
Reactive in Protic Solvents: Protic solvents, such as water and alcohols (e.g., methanol, ethanol), are generally not suitable for dissolving sulfonyl chlorides for synthetic applications. The sulfonyl chloride functional group is susceptible to nucleophilic attack by the hydroxyl group of these solvents, leading to solvolysis and the formation of the corresponding sulfonic acid or ester. This reactivity complicates simple solubility measurements and is a critical consideration in reaction design.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following detailed methodology, based on the isothermal shake-flask method, provides a robust framework for the experimental determination of the solubility of this compound in an organic solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.
-
Pipette a known volume of the pre-equilibrated (at the desired temperature) anhydrous organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the incubator for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dry vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a validated analytical technique, such as HPLC-UV, to determine the concentration of the dissolved solute.[3]
-
-
Quantification and Data Reporting:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in the solvent at the specified temperature based on the concentration determined from the calibration curve.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Analytical Methodologies for Quantification
Accurate quantification of the dissolved this compound is paramount for reliable solubility determination. Several analytical techniques are suitable for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
HPLC is a highly versatile and widely used technique for the analysis of organic compounds.
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector measures the absorbance of the eluting components at a specific wavelength.
-
Method Development Considerations:
-
Column: A reversed-phase C18 column is typically suitable for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The gradient or isocratic elution profile should be optimized to achieve good separation from any potential impurities or degradation products.
-
Detection Wavelength: The UV-Vis spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. The biphenyl chromophore is expected to have strong UV absorbance.
-
Derivatization: Due to the reactivity of the sulfonyl chloride, derivatization to a more stable sulfonamide by reaction with an amine may be considered for robust and reproducible quantification, especially if the underivatized compound shows poor chromatographic behavior.[3]
-
UV-Vis Spectrophotometry:
For a rapid estimation of solubility, particularly in a pure solvent system, UV-Vis spectrophotometry can be employed.
-
Principle: This technique measures the absorbance of a solution at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.
-
Procedure:
-
Determine the λmax of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve.
-
Measure the absorbance of the filtered, saturated solution (after appropriate dilution) and determine its concentration from the calibration curve.
-
Safe Handling and Disposal
As a reactive chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity with water, care should be taken to avoid accidental contact with aqueous waste streams.
Conclusion
The solubility of this compound is a critical parameter that profoundly influences its application in organic synthesis. While specific quantitative data remains sparse, a predictive understanding based on its molecular structure and the principles of polarity provides a strong foundation for solvent selection. This guide has outlined the expected solubility trends and provided a detailed, robust experimental protocol for the accurate determination of its solubility in a variety of organic solvents. By employing the methodologies described herein, researchers can systematically investigate and optimize the dissolution of this important synthetic intermediate, thereby enhancing the efficiency and success of their chemical transformations.
References
Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile
An In-depth Technical Guide to the Hazards and Safety Precautions for 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive overview of the hazards and essential safety protocols for handling this compound, ensuring a secure research environment.
This compound is a sulfonyl chloride derivative of a polychlorinated biphenyl (PCB). Its chemical structure, containing a reactive sulfonyl chloride group, is the primary determinant of its hazardous properties.
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₃O₂S |
| Molecular Weight | 337.61 g/mol |
| Appearance | Off-white to light-yellow powder |
| CAS Number | 221143-26-8 |
The presence of the sulfonyl chloride functional group makes the compound highly susceptible to nucleophilic attack, particularly by water. This reactivity is the underlying cause of its corrosive nature. Upon contact with moisture, it readily hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and irritating.
Section 2: Comprehensive Hazard Assessment
A thorough understanding of the potential hazards is fundamental to safe handling. The primary hazards associated with this compound are its severe corrosive effects on skin, eyes, and the respiratory tract.
2.1. GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a standardized classification of the chemical's hazards.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
These classifications underscore the critical need for stringent safety measures to prevent any direct contact.
2.2. Toxicological Profile
Due to its corrosive nature, the primary toxicological concern is acute tissue damage upon contact.
-
Dermal and Ocular Effects: Direct contact with the skin or eyes will lead to severe chemical burns and potentially irreversible eye damage. The hydrolysis to hydrochloric acid is the principal mechanism for this corrosive action.
-
Inhalation: Inhalation of the dust can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and a burning sensation in the throat and chest.
Section 3: Proactive Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for mitigating the risks associated with this compound.
3.1. Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust and vapors. The fume hood provides a physical barrier and active ventilation.
-
Emergency Equipment: Readily accessible and tested safety showers and eyewash stations are mandatory in any laboratory where this chemical is handled.
3.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is critical to prevent direct contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Given the corrosive nature of the compound, it is advisable to double-glove.
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against splashes and airborne particles.
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, is necessary. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory.
dot
Caption: Workflow for the safe handling of this compound.
Section 4: Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.
4.1. First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
4.2. Spill and Leak Management
-
Small Spills: In a fume hood, carefully cover the spill with a dry, inert absorbent material such as sand or vermiculite. Scoop the mixture into a labeled, sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department.
Section 5: Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
5.1. Storage Conditions
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.
-
The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.
5.2. Waste Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
commercial suppliers of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
An In-Depth Technical Guide to 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a critical intermediate in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes key chemical properties, applications, and commercial sourcing, grounded in authoritative references.
Introduction and Strategic Importance
This compound (CAS No. 501697-80-9) is a highly reactive organosulfur compound. Its strategic importance lies in its bifunctional nature: the dichlorinated biphenyl core provides a rigid, lipophilic scaffold, while the sulfonyl chloride group serves as a powerful and versatile electrophilic handle.[1][2] This structure makes it an invaluable building block in medicinal chemistry and materials science.
The primary utility of this compound stems from the sulfonyl chloride (-SO₂Cl) functional group, which is highly susceptible to nucleophilic attack.[3] This reactivity allows for the facile introduction of the 3',4'-dichlorobiphenyl-4-sulfonyl moiety into a wide range of molecules. The resulting sulfonamides, sulfonate esters, and other derivatives are common pharmacophores found in numerous therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1][4] Researchers leverage this intermediate to construct complex molecular architectures and to systematically modify the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][3]
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 501697-80-9 | [1][2][5] |
| Molecular Formula | C₁₂H₇Cl₃O₂S | [1][2] |
| Molecular Weight | 321.61 g/mol | [1][2] |
| IUPAC Name | 4-(3,4-dichlorophenyl)benzenesulfonyl chloride | [2] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 102-110 °C | [1][5] |
| Purity (Typical) | ≥ 96% (NMR) | [1] |
Core Reactivity: The Sulfonylation Reaction
The cornerstone of this compound's utility is its function as a potent sulfonylating agent. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This allows it to react readily with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3]
This reaction is a cornerstone of medicinal chemistry for several reasons:
-
Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for amide or carboxylate groups to improve metabolic stability or cell permeability.
-
Enzyme Inhibition: The tetrahedral geometry and hydrogen-bonding capabilities of the sulfonamide moiety make it a classic zinc-binding group in metalloenzyme inhibitors.
-
Modulation of Properties: Introduction of the bulky, lipophilic dichlorobiphenyl group can significantly alter a molecule's solubility, protein binding affinity, and overall pharmacokinetic profile.[1]
The general workflow for this key reaction is depicted below.
Caption: General reaction workflow for sulfonamide synthesis.
Representative Synthesis Protocol
While specific industrial syntheses are proprietary, a common and established method for preparing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic precursor.[6] The following is a representative laboratory-scale protocol adapted from well-established procedures for similar transformations.[7][8]
Causality: The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile (⁺SO₂Cl or a related species), which attacks the electron-rich biphenyl ring. The reaction is directed to the 4-position of the unsubstituted phenyl ring due to steric and electronic factors.
Experimental Protocol: Chlorosulfonation of 3,4-Dichlorobiphenyl
-
Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (approx. 2.5-3.0 molar equivalents). Cool the flask in an ice-water bath to 10-15°C.
-
Substrate Addition: Slowly add 3,4-dichlorobiphenyl (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 20°C. Significant HCl gas will evolve.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours to ensure the reaction goes to completion. The reaction is often considered complete when the vigorous evolution of HCl gas subsides.[8]
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a fume hood.[8]
-
Isolation: The solid sulfonyl chloride product will precipitate. Collect the crude solid by suction filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude, damp product can be purified by recrystallization from a suitable solvent like dry benzene or a hexane/ethyl acetate mixture. The material must be thoroughly dried before recrystallization to prevent hydrolysis.[8]
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy (confirming the shift of aromatic protons) and melting point analysis (comparing to the literature value of 102-110°C).[1]
Commercial Suppliers
Reliable sourcing of high-purity starting materials is critical for reproducible research. This compound is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.
| Supplier | Purity/Notes | Geographic Availability |
| Chem-Impex International | Purity: ≥ 96% (NMR) | United States |
| Covethouse | Offered in 250MG, 1G, 5G sizes | United States |
| ChemicalBook | Lists multiple global suppliers | Global |
| American Custom Chemicals Corp. | Price listed for 5G quantity[9] | United States |
| Biosynth Carbosynth | Price listed for 5G quantity[9] | Global |
| 9ding chemical (Shanghai) Ltd. | One of several Chinese suppliers listed on ChemicalBook[5] | China |
Note: Availability and pricing are subject to change. This list is not exhaustive but represents suppliers identified in public sources.
Safety, Handling, and Storage
This compound is a corrosive and reactive compound that requires careful handling.
-
Hazard Classification: GHS labeling identifies this compound as causing severe skin burns and serious eye damage (H314, H318).[2]
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[11]
-
Avoid breathing dust or fumes.[12]
-
Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Keep away from water and moisture, as it reacts to liberate toxic gas (HCl).[10]
-
-
Storage:
-
Disposal:
-
Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]
-
Conclusion
This compound is a high-value chemical intermediate whose utility is centered on the robust and versatile reactivity of its sulfonyl chloride group. For professionals in drug discovery and organic synthesis, it provides a reliable and efficient means of introducing a dichlorobiphenyl sulfonyl moiety, enabling the creation of novel compounds with tailored biological and material properties. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advancing chemical and pharmaceutical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. covethouse.eu [covethouse.eu]
- 5. This compound | 501697-80-9 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. afgsci.com [afgsci.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This document delves into the nuanced interplay of steric and electronic effects that govern its three-dimensional architecture. We will explore its synthesis, detailed structural characterization through spectroscopic and crystallographic techniques, and the application of computational modeling to understand its conformational landscape. The insights provided herein are crucial for researchers engaged in the rational design of novel bioactive molecules incorporating the dichlorobiphenyl scaffold.
Introduction: The Significance of the Dichlorobiphenyl Moiety
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of chlorine substituents onto the biphenyl core, as seen in this compound, significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The sulfonyl chloride group is a versatile reactive handle, enabling the facile introduction of the dichlorobiphenyl moiety into a diverse range of molecular architectures through the formation of sulfonamides, sulfonates, and other derivatives.[1] Understanding the precise three-dimensional arrangement of the phenyl rings and the orientation of the sulfonyl chloride group is paramount for predicting and optimizing the pharmacological activity of its derivatives.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling reaction followed by chlorosulfonation. This approach offers high selectivity and good yields, utilizing commercially available starting materials.[2]
Step 1: Suzuki-Miyaura Cross-Coupling for the Formation of the Biphenyl Core
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is exceptionally well-suited for the synthesis of biaryl compounds.[3] The choice of this reaction is dictated by its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of 3,4-Dichlorobiphenyl
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,4-dichlorophenylboronic acid (1.0 equivalent), 4-bromobenzenethiol (1.1 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base: Add a 2:1 mixture of toluene and water, followed by potassium carbonate (2.0 equivalents).
-
Reaction Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C with vigorous stirring for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 3,4-dichlorobiphenyl.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in the presence of a phosphine ligand like triphenylphosphine is a common and effective catalyst for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: The base, typically potassium carbonate, is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3]
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic and inorganic reagents.
Step 2: Chlorosulfonation of the Biphenyl Core
Chlorosulfonation is a classic and effective method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction proceeds via electrophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5.0 equivalents) to 0 °C in an ice bath.
-
Addition of Substrate: Add 3,4-dichlorobiphenyl (1.0 equivalent) portion-wise to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum. The crude product can be recrystallized from a suitable solvent like chloroform or hexane to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: A large excess of chlorosulfonic acid is used to drive the reaction to completion and to serve as the solvent.[4]
-
Low Temperature: The reaction is initially carried out at low temperature to control the exothermicity and to minimize the formation of side products.
Molecular Structure and Conformation
The three-dimensional structure of this compound is primarily defined by the dihedral angle between the two phenyl rings and the orientation of the sulfonyl chloride group. These conformational features are a result of the balance between steric hindrance and electronic effects.
The Dihedral Angle: A Tale of Two Rings
The central C-C single bond in biphenyl allows for rotation of the phenyl rings relative to each other. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44 degrees. This non-planar arrangement is a compromise between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a perpendicular arrangement.
In this compound, the presence of substituents further influences this dihedral angle. While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide, reveals a significant twist between the phenyl rings, with a dihedral angle of 82.5°.[5] This suggests that the steric bulk of the sulfonyl chloride group and the chlorine atoms likely forces a highly non-planar conformation.
Diagram: Factors Influencing the Dihedral Angle
Caption: Interplay of steric hindrance and π-conjugation in determining the biphenyl dihedral angle.
Conformational Analysis using Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6] For this compound, the through-space interactions between protons on the two phenyl rings, observable through Nuclear Overhauser Effect (NOE) experiments, can provide qualitative information about the preferred dihedral angle. The chemical shifts of the aromatic protons will also be influenced by the relative orientation of the rings.
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonyl chloride exhibits strong characteristic absorption bands for the S=O stretching vibrations, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[7] The exact positions of these bands can be sensitive to the electronic environment, which is influenced by the conformation of the biphenyl system.
Computational Modeling: A Deeper Look into the Conformational Landscape
Density Functional Theory (DFT) calculations are invaluable for predicting the stable conformations and the energy barriers to rotation in biphenyl derivatives.[8] Such calculations can provide a detailed potential energy surface for the rotation around the central C-C bond, revealing the global and local energy minima and the transition states connecting them. For this compound, DFT calculations would likely predict a non-planar ground state conformation with a significant dihedral angle, consistent with the expectations from related crystal structures.
Table 1: Predicted Conformational Data (Hypothetical)
| Parameter | Predicted Value | Method |
| Dihedral Angle (C1-C1'-C2'-C3') | ~70-85° | DFT (B3LYP/6-31G) |
| Rotational Energy Barrier | 5-10 kcal/mol | DFT (B3LYP/6-31G) |
| C-S-N-C Torsion Angle | Varies | DFT (B3LYP/6-31G*) |
Note: These are estimated values based on data from related compounds and general principles of conformational analysis. Specific computational studies on the title compound are required for precise data.
Implications for Drug Development and Materials Science
The conformation of this compound has profound implications for the properties of its derivatives.
-
Drug Design: The three-dimensional shape of a drug molecule is critical for its binding to a biological target. The non-planar nature of the dichlorobiphenyl scaffold can be exploited to design molecules that fit into specific binding pockets of enzymes or receptors. The torsional flexibility, or lack thereof, will influence the entropy of binding.
-
Materials Science: The packing of molecules in the solid state is dictated by their shape and intermolecular interactions. The conformation of this biphenyl derivative will influence the crystal packing of its derivatives, which in turn affects properties such as melting point, solubility, and for certain materials, their optical and electronic properties.
Diagram: Workflow for Structure-Based Drug Design
Caption: A workflow illustrating the role of structural analysis in drug discovery.
Conclusion
This compound is a molecule of significant interest due to its utility as a synthetic intermediate. Its molecular structure is characterized by a non-planar conformation, with a significant dihedral angle between the two phenyl rings, a consequence of the interplay between steric and electronic effects. While a definitive crystal structure is yet to be reported, a comprehensive understanding of its conformational preferences can be achieved through a combination of data from related compounds, spectroscopic analysis, and computational modeling. This knowledge is crucial for the rational design of novel and effective pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. PubChemLite - 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride (C12H7Cl3O3S) [pubchemlite.lcsb.uni.lu]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. auremn.org.br [auremn.org.br]
- 7. EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 8. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl Chloride in Modern Chemical Synthesis: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive review of the applications of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, a versatile and highly reactive chemical intermediate. With its unique structural features, this compound has emerged as a critical building block in the synthesis of a wide array of functional molecules. This document will delve into its pivotal role in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance polymers. We will explore the underlying synthetic strategies, reaction mechanisms, and detailed experimental protocols, offering researchers, scientists, and drug development professionals a thorough understanding of its utility and potential.
Introduction: Unveiling a Versatile Synthetic Tool
This compound, with the CAS Number 501697-80-9, is an aromatic sulfonyl chloride characterized by a biphenyl backbone substituted with two chlorine atoms and a reactive sulfonyl chloride group.[1] This distinct combination of functional groups imparts a high degree of reactivity and selectivity, making it a prized reagent in organic synthesis. The strong electrophilic nature of the sulfonyl chloride moiety facilitates its reaction with a wide range of nucleophiles, most notably amines, to form stable sulfonamide linkages.[1] This reactivity is central to its widespread use in medicinal chemistry for the construction of biologically active molecules. Furthermore, the dichlorobiphenyl scaffold provides a rigid and tunable platform for designing molecules with specific steric and electronic properties, crucial for optimizing interactions with biological targets or for tailoring the physical properties of materials.
This guide will provide a detailed exploration of the synthesis of this key intermediate and its diverse applications, supported by established protocols and mechanistic insights.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread application. A common and effective method involves the chlorosulfonation of 3,4-dichlorobiphenyl.
Conceptual Workflow for Synthesis:
Figure 1: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol:
A general procedure for the synthesis of aryl sulfonyl chlorides involves the reaction of the corresponding aromatic compound with an excess of chlorosulfonic acid.[2]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place 2.5 equivalents of freshly distilled chlorosulfonic acid.
-
Reactant Addition: Cool the flask in an ice-water bath to maintain a temperature of approximately 10-15°C. Gradually add 1 equivalent of 3,4-dichlorobiphenyl to the stirred chlorosulfonic acid. The gradual addition is crucial to control the exothermic reaction and the evolution of hydrogen chloride gas.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60°C for 2-3 hours to ensure the completion of the reaction.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The solid this compound will precipitate out.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent like benzene or toluene to yield the pure sulfonyl chloride.
Applications in Pharmaceutical Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of drugs with diverse therapeutic activities. This compound serves as a key precursor for the synthesis of novel sulfonamide-based drug candidates, particularly in the areas of anti-inflammatory and anti-cancer research.[1][3]
Synthesis of Anti-Inflammatory Agents
The dichlorobiphenyl moiety is a recognized pharmacophore in various anti-inflammatory compounds. The synthesis of novel sulfonamides derived from this compound allows for the exploration of new chemical space in the quest for more potent and selective anti-inflammatory drugs.
General Reaction Scheme for Sulfonamide Formation:
References
Methodological & Application
Application Note & Protocol: Synthesis of Novel Sulfonamides using 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as a bioisostere for amides and carboxylic acids.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of novel sulfonamides via the coupling of primary or secondary amines with 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride.[3] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental workflow, and provide guidance on purification and characterization to ensure the synthesis of high-purity compounds for research and drug development applications.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides (R-SO₂NR'R'') are a critical class of organic compounds, renowned for their diverse biological activities, including antibacterial, anti-inflammatory, anti-cancer, and diuretic properties.[1][3] Their prevalence in blockbuster drugs like Celebrex and Crestor underscores their importance.[1] The stability of the sulfonamide bond to hydrolysis, compared to the more labile amide bond, along with its ability to participate in hydrogen bonding, makes it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
The most direct and widely adopted method for constructing the S-N bond of a sulfonamide is the reaction between a sulfonyl chloride and a primary or secondary amine.[2][4] This reaction is typically robust, high-yielding, and tolerant of a wide range of functional groups.[4] this compound is a versatile building block that allows for the introduction of a dichlorinated biphenyl moiety, a structural motif often explored in drug design to enhance binding affinity and modulate metabolic stability.[3]
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center. The reaction is facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[5][6]
The mechanism can be outlined as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and triethylammonium chloride.[6]
Caption: Mechanism of sulfonamide formation.
Experimental Protocol
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Typical Molar Eq. | Notes |
| This compound | 321.60 | 1.0 | Starting material. Handle in a fume hood; it is corrosive and moisture-sensitive.[7] |
| Primary or Secondary Amine (R'R''NH) | Variable | 1.1 - 1.2 | A slight excess ensures complete consumption of the sulfonyl chloride. |
| Triethylamine (Et₃N) or Pyridine | 101.19 | 1.5 - 2.0 | Anhydrous grade. Acts as an HCl scavenger.[4][5] |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Variable | - | Anhydrous grade. Reaction solvent.[4] |
| Hydrochloric Acid (1M aq.) | 36.46 | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate Solution (aq.) | 84.01 | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 58.44 | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 120.37 | - | Drying agent. |
| Silica Gel (for chromatography) | 60.08 | - | For purification, if necessary. |
| Hexanes / Ethyl Acetate | Variable | - | Typical eluents for column chromatography.[8] |
Step-by-Step Synthesis Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.1 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M solution based on the sulfonyl chloride). Add triethylamine (1.5 eq.). Cool the resulting solution to 0 °C using an ice-water bath.
-
Causality: An inert atmosphere prevents reaction with atmospheric moisture. Cooling the solution helps to control the initial exotherm of the reaction upon addition of the highly reactive sulfonyl chloride.
-
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-6 hours).
-
Aqueous Work-up: Once the reaction is complete, quench it by adding 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
Trustworthiness: This sequential washing procedure is a self-validating system to ensure the removal of the triethylammonium salt, excess base, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: The crude product can be purified by one of two primary methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective.[9]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.[8]
-
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide.
Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for a sulfonamide derived from this compound.
| Technique | Characteristic Signals / Features |
| IR Spectroscopy | - N-H Stretch (for 1°/2° amines): 3390–3229 cm⁻¹[10][11]- S=O Asymmetric Stretch: 1344–1310 cm⁻¹[10][12]- S=O Symmetric Stretch: 1187–1143 cm⁻¹[10][12]- S-N Stretch: 924–895 cm⁻¹[12][13] |
| ¹H NMR | - -SO₂NH- Proton: Singlet, typically downfield between δ 8.0 - 11.5 ppm[10][13]- Aromatic Protons: Multiple signals in the δ 6.5 - 8.5 ppm range, corresponding to the dichlorinated biphenyl moiety and any aromatic groups from the amine.[10][12]- Aliphatic Protons: Signals corresponding to the R' and R'' groups on the amine. |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 115 - 150 ppm range.[13]- Aliphatic Carbons: Signals corresponding to the R' and R'' groups. |
| Mass Spec. (MS) | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target sulfonamide. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for definitive purity analysis.[14] A pure sample should exhibit a single major peak in the chromatogram.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of novel sulfonamides using this compound. By understanding the underlying reaction mechanism and adhering to the detailed steps for reaction, work-up, and purification, researchers can confidently synthesize high-purity compounds. The provided characterization guidelines serve as a benchmark for validating the structure and purity of the final products, ensuring their suitability for downstream applications in drug discovery and materials science.
References
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. rsc.org [rsc.org]
- 13. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Versatile Role of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among these, 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride has emerged as a versatile and highly valuable building block. This sulfonyl chloride derivative, characterized by its rigid biphenyl core and reactive sulfonyl chloride moiety, has found extensive application in the synthesis of a diverse array of bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer drugs.[1][2][3] Its strong electrophilic nature makes it an excellent reagent for sulfonylation reactions, readily forming stable sulfonamide linkages with primary and secondary amines, a cornerstone of many therapeutic agents.[1][4]
The strategic incorporation of the 3',4'-dichlorobiphenyl moiety is not merely for structural bulk. The dichloro-substitution pattern on the distal phenyl ring significantly influences the physicochemical properties of the resulting molecules, impacting their lipophilicity, metabolic stability, and crucially, their binding affinity and selectivity for biological targets. This application note will delve into the multifaceted utility of this compound in medicinal chemistry, providing detailed protocols for its synthesis and its application in the generation of potent enzyme inhibitors.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 501697-80-9 | [1] |
| Molecular Formula | C₁₂H₇Cl₃O₂S | [1] |
| Molecular Weight | 321.61 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 105 °C | [5] |
| Storage | Store at 2-8 °C, keep dry | [1] |
Safety Precautions: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7][8] This approach offers high yields and good functional group tolerance.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines the coupling of 4-bromobenzenesulfonyl chloride with 3,4-dichlorophenylboronic acid.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
3,4-Dichlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzenesulfonyl chloride (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. cbijournal.com [cbijournal.com]
- 5. This compound | 501697-80-9 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Derivatization of Primary Amines with 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the derivatization of primary amines using 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. The protocols and discussions are tailored for professionals in research and development who require sensitive and robust analytical methods for the quantification of primary amines in various matrices.
Introduction: Enhancing Amine Analysis through Derivatization
Primary amines are a crucial functional group present in a vast array of molecules, including neurotransmitters, amino acids, pharmaceuticals, and environmental contaminants. The accurate and sensitive quantification of these compounds is paramount in fields ranging from clinical diagnostics to drug metabolism studies. However, the inherent properties of many primary amines, such as high polarity and low volatility, often lead to poor chromatographic performance and low detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Chemical derivatization is a powerful strategy to overcome these analytical hurdles.[1] By reacting the primary amine with a carefully selected reagent, its physicochemical properties can be modified to improve chromatographic retention, enhance ionization efficiency, and introduce a chromophoric or fluorophoric tag for sensitive detection.[2][3] Sulfonyl chlorides are a well-established class of derivatizing agents that react readily with primary amines to form stable sulfonamides.[2][4][5]
This application note focuses on the use of this compound as a novel derivatizing agent. The biphenyl core structure with its chloro-substituents is expected to impart several advantageous properties to the resulting amine derivatives:
-
Enhanced Hydrophobicity: The bulky and nonpolar biphenyl group significantly increases the hydrophobicity of the derivatized amine, leading to improved retention on reversed-phase HPLC columns and better peak shapes.
-
Strong UV Absorbance: The extended π-system of the biphenyl moiety is anticipated to provide strong ultraviolet (UV) absorbance, enabling highly sensitive detection using standard HPLC-UV detectors.
-
Excellent Mass Spectrometric Response: The presence of two chlorine atoms will generate a characteristic isotopic pattern in mass spectrometry, facilitating confident identification and quantification of the derivatized analytes.
Chemical Principle: The Sulfonamide Formation
The derivatization reaction proceeds via a nucleophilic attack of the primary amine's lone pair of electrons on the electron-deficient sulfur atom of the this compound. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This is crucial as the in-situ generated HCl would otherwise protonate the unreacted primary amine, rendering it non-nucleophilic and halting the derivatization process.[6]
Caption: General reaction of a primary amine.
Experimental Workflow
The overall process for the analysis of primary amines using derivatization with this compound involves sample preparation, the derivatization reaction itself, and subsequent analysis by HPLC-UV or LC-MS.
Caption: Overall experimental workflow.
Detailed Protocols
Part 1: Derivatization of Primary Amines
This protocol provides a general procedure for the derivatization of a primary amine standard or an extracted sample. Optimization of parameters such as reagent concentration, reaction time, and temperature may be necessary for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | ChemScene |
| Primary Amine Standard or Sample Extract | Analytical Grade | N/A |
| Anhydrous Acetonitrile (ACN) | HPLC or ACS Grade | Sigma-Aldrich |
| Triethylamine (TEA) or Pyridine | ≥99% Purity | Sigma-Aldrich |
| Reagent to Quench Reaction (e.g., aqueous ammonia) | ACS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q |
| Microcentrifuge tubes (1.5 mL) | Polypropylene | Eppendorf |
| Pipettes and sterile tips | Calibrated | Gilson |
| Heating block or water bath | VWR | |
| Vortex mixer | Scientific Industries |
Procedure
-
Preparation of Reagent Solutions:
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis of the sulfonyl chloride.
-
Base Solution: Prepare a 1 M solution of triethylamine in anhydrous acetonitrile.
-
Amine Standard/Sample: Prepare a solution of the primary amine standard or the extracted sample in anhydrous acetonitrile at a suitable concentration (e.g., 1 mg/mL).
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard/sample solution.
-
Add 20 µL of the 1 M triethylamine solution and vortex briefly.
-
Add 100 µL of the 10 mg/mL this compound solution. The amount of derivatizing reagent should be in molar excess relative to the amine.
-
Cap the tube tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. Reaction completion can be monitored by TLC or a time-course study with HPLC analysis.
-
-
Quenching the Reaction:
-
After the incubation, cool the reaction mixture to room temperature.
-
To consume the excess derivatizing reagent, add 50 µL of a 2% aqueous ammonia solution and vortex for 1 minute.
-
-
Sample Preparation for Analysis:
-
The derivatized sample can be directly injected into the HPLC or LC-MS system.
-
If necessary, dilute the sample with the mobile phase initial conditions to an appropriate concentration for analysis.
-
If a precipitate (triethylammonium chloride) forms, centrifuge the sample at high speed for 5 minutes and transfer the supernatant to an autosampler vial for analysis.[1]
-
Part 2: HPLC-UV Analysis of Derivatized Amines
This protocol outlines a general method for the separation and quantification of the derivatized primary amines using reversed-phase HPLC with UV detection.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm (This should be optimized by obtaining a UV spectrum of the derivatized amine) |
Data Analysis
Quantification is typically performed by constructing a calibration curve using a series of derivatized primary amine standards of known concentrations. The peak area of the derivatized analyte in the sample is then used to determine its concentration from the calibration curve.
Part 3: LC-MS/MS Analysis of Derivatized Amines
For higher sensitivity and selectivity, LC-MS/MS is the preferred method. The derivatization significantly increases the molecular weight of the analyte, moving it out of the low-mass background noise.
Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, Sciex 7500) |
| Column | C18 UPLC Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A faster gradient can be used compared to HPLC, e.g., start at 50% B, ramp to 95% B over 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transition Optimization
The specific MRM transitions (precursor ion → product ion) must be optimized for each derivatized amine. The precursor ion will be the [M+H]⁺ of the derivative. Product ions can be identified by infusing a standard of the derivatized amine into the mass spectrometer and performing a product ion scan. The chlorine atoms will produce a characteristic isotopic pattern that can be used for confirmation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | 1. Hydrolyzed derivatizing reagent.2. Insufficient base.3. Presence of water in the reaction mixture.4. Low reaction temperature or short reaction time. | 1. Prepare fresh derivatizing reagent solution daily.2. Ensure the base is in molar excess.3. Use anhydrous solvents and dry samples.4. Optimize reaction temperature and time. |
| Poor Chromatographic Peak Shape | 1. Incompatible injection solvent.2. Column overload.3. Column degradation. | 1. Dilute the sample in the initial mobile phase.2. Reduce the injection volume or sample concentration.3. Replace the column. |
| High Background in MS Detection | 1. Contaminated mobile phase or LC system.2. Incomplete quenching of the derivatizing reagent. | 1. Use high-purity solvents and flush the system.2. Optimize the quenching step. |
| Variable Results | 1. Inconsistent sample preparation.2. Degradation of derivatized sample. | 1. Use an internal standard to correct for variations.2. Analyze samples promptly after derivatization or investigate the stability of the derivatives. |
Conclusion
The derivatization of primary amines with this compound offers a promising approach for enhancing their analysis by HPLC-UV and LC-MS. The resulting sulfonamide derivatives are expected to exhibit favorable chromatographic and detection properties. The protocols provided herein serve as a comprehensive starting point for method development. Researchers are encouraged to optimize the described conditions to meet the specific requirements of their analytical challenges.
References
Application Note: Enhancing LC-MS Sensitivity and Selectivity using 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride Derivatization
Introduction: A Novel Derivatization Strategy for Challenging Analytes
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of low-abundance and polar analytes by liquid chromatography-mass spectrometry (LC-MS) remains a significant challenge. Many critical molecules, such as primary and secondary amines, phenols, and alcohols, often exhibit poor ionization efficiency and limited retention on reverse-phase chromatographic columns, hindering their detection and quantification. Chemical derivatization offers a powerful solution by chemically modifying the target analytes to improve their analytical properties.[1][2][3][4]
This application note introduces a robust methodology centered around the use of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride as a derivatization agent for the LC-MS analysis of amine- and hydroxyl-containing compounds. The unique structural features of this reagent—specifically the dichlorinated biphenyl moiety—impart several key advantages:
-
Enhanced Hydrophobicity: The biphenyl structure significantly increases the non-polarity of the derivatized analyte, leading to improved retention on C18 and other reverse-phase stationary phases.[5]
-
Increased Ionization Efficiency: The sulfonyl group and the overall larger molecular structure can enhance the proton affinity or sodiation of the derivative, leading to greater signal intensity in the mass spectrometer.
-
Improved Specificity in MS/MS: The sulfonamide or sulfonate ester linkage provides a predictable fragmentation pattern, often involving the neutral loss of sulfur dioxide (SO₂), which is a characteristic transition that can be used for highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[6][7][8]
-
Chlorine Isotope Pattern: The presence of two chlorine atoms provides a distinct isotopic pattern in the mass spectrum, aiding in the identification and confirmation of the derivatized analyte.
This guide provides a comprehensive overview of the principles, protocols, and best practices for utilizing this compound in your LC-MS workflows, designed for researchers, scientists, and drug development professionals seeking to overcome the analytical challenges associated with polar, low-molecular-weight compounds.
Principle of Derivatization
The derivatization reaction is a nucleophilic substitution where the nucleophilic amine or hydroxyl group of the analyte attacks the electrophilic sulfur atom of the this compound. This reaction results in the formation of a stable sulfonamide (from primary and secondary amines) or a sulfonate ester (from alcohols and phenols), with the concomitant release of hydrochloric acid (HCl).[3][4] The reaction is typically carried out under basic conditions to neutralize the HCl byproduct and to deprotonate the analyte, thereby increasing its nucleophilicity.
Experimental Workflow
The overall analytical workflow for the derivatization and subsequent LC-MS analysis is depicted below. This process begins with sample preparation, followed by the derivatization reaction, quenching, and finally, injection into the LC-MS system for separation and detection.
Caption: High-level workflow for derivatization and LC-MS analysis.
Materials and Reagents
-
Derivatization Reagent: this compound (Purity ≥ 96%)[9]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM) - LC-MS grade or equivalent.
-
Buffers: 100 mM Sodium Bicarbonate or Sodium Borate buffer (pH 9-10).
-
Base (optional catalyst): Pyridine or Triethylamine (TEA).
-
Quenching Solution: 1 M Hydroxylamine solution or 5% Formic Acid.
-
Analyte Standards: Stock solutions of the target amine or hydroxyl-containing compounds.
-
LC-MS System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Detailed Protocols
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of amine-containing analytes. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific applications.
-
Sample Preparation:
-
Dissolve or dilute the sample containing the amine analyte in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For a 50 µL sample volume, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
-
Derivatization Reaction:
-
To the buffered sample, add 25 µL of the derivatization reagent solution.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.
-
-
Quenching:
-
After incubation, cool the reaction vial to room temperature.
-
To quench the reaction and consume excess derivatization reagent, add 10 µL of 1 M hydroxylamine solution.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the final reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS analysis.
-
The sample is now ready for injection.
-
Protocol 2: Derivatization of Phenolic Compounds
This protocol is adapted for the derivatization of phenolic hydroxyl groups.
-
Sample Preparation:
-
Ensure the sample containing the phenolic analyte is free of particulate matter. The solvent should be compatible with the derivatization conditions (e.g., ACN).
-
To 50 µL of the sample, add 50 µL of 100 mM sodium borate buffer (pH 10).
-
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
-
Derivatization Reaction:
-
Add 25 µL of the derivatization reagent solution to the buffered sample.
-
Vortex the mixture.
-
Incubate at 70°C for 45 minutes.
-
-
Acidification/Quenching:
-
After cooling, acidify the reaction mixture to a pH of ~3 by adding a small volume of 5% formic acid. This step also serves to quench the reaction.
-
-
Sample Dilution and Analysis:
-
Dilute the sample as needed with the mobile phase and inject it into the LC-MS system.
-
LC-MS Method Development
The successful analysis of the derivatized compounds relies on a well-developed LC-MS method. The increased hydrophobicity of the derivatives makes them well-suited for reverse-phase chromatography.
Liquid Chromatography
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for the hydrophobic derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the derivatives. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Gradient | 30-95% B over 10 minutes | A broad gradient is a good starting point for method development. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry
The derivatized analytes are expected to ionize well in positive electrospray ionization (ESI+) mode, forming [M+H]⁺ or [M+Na]⁺ adducts.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Sulfonamides and sulfonate esters generally ionize well in positive mode. |
| Scan Type | Full Scan (for identification) and MRM (for quantification) | Full scan helps in initial identification, while MRM provides high sensitivity and specificity. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimize for maximum signal intensity. |
| Source Temp. | 120 - 150 °C | Instrument-dependent, optimize for stability. |
| Desolvation Temp. | 350 - 500 °C | Efficiently desolvates the mobile phase. |
| Collision Energy | Variable | Optimize for each specific derivative to achieve the desired fragmentation. |
Expected Fragmentation:
A key feature of sulfonamides and sulfonate esters in MS/MS is the characteristic neutral loss of SO₂ (64 Da).[6][7][8] Another common fragmentation is the cleavage of the S-N or S-O bond.
Caption: Common fragmentation pathways for sulfonamide/sulfonate derivatives.
Conclusion and Field-Proven Insights
The use of this compound as a derivatization agent offers a significant enhancement for the LC-MS analysis of compounds containing primary/secondary amine and hydroxyl functional groups. The derivatization protocol is straightforward and results in stable derivatives with superior chromatographic and mass spectrometric properties compared to their underivatized counterparts.
Expertise & Experience Insights:
-
Solvent Choice is Critical: The derivatization reagent is sensitive to moisture. Ensure all solvents, especially acetonitrile, are anhydrous to prevent hydrolysis of the reagent, which would reduce derivatization efficiency.
-
pH Control: The reaction is highly pH-dependent. A pH between 9 and 10.5 is generally optimal for the derivatization of amines and phenols. Below this range, the analyte may not be sufficiently deprotonated, and above this range, the reagent may degrade more rapidly.
-
Excess Reagent: A molar excess of the derivatization reagent is recommended to drive the reaction to completion. However, excessive amounts can lead to ion suppression in the MS source. The quenching step is therefore crucial for robust and reproducible results.
By implementing the protocols and guidelines outlined in this application note, researchers can achieve lower detection limits, improved accuracy, and greater confidence in the quantification of challenging analytes, thereby advancing research and development in pharmaceuticals and other scientific fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Synthesis of Novel Heterocyclic Compounds: A Guide to Modern Synthetic Methodologies
Introduction: The Enduring Significance of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the landscape of modern science.[1] Their prevalence in over half of all FDA-approved small-molecule drugs underscores their profound impact on human health.[2] This diverse class of molecules forms the core of numerous pharmaceuticals, agrochemicals, and advanced materials, driving innovation across a multitude of scientific disciplines.[1][3] The unique three-dimensional architecture and electronic properties imparted by the heteroatoms allow for specific and high-affinity interactions with biological targets, making them privileged scaffolds in drug discovery.[4][5]
The ever-present demand for novel therapeutics and functional materials necessitates the development of efficient and versatile synthetic strategies for accessing new heterocyclic entities.[6] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing modern, field-proven synthetic methodologies for the construction of novel heterocyclic compounds. We will delve into the mechanistic underpinnings and practical applications of several powerful synthetic strategies, providing detailed, step-by-step protocols for their implementation in the laboratory. The methodologies discussed herein are selected for their robustness, broad substrate scope, and relevance to the synthesis of medicinally important scaffolds.
I. Multi-Component Reactions (MCRs): A Paradigm of Efficiency in Heterocyclic Synthesis
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[7][8] This strategy is particularly well-suited for the construction of diverse libraries of heterocyclic compounds for high-throughput screening in drug discovery programs.[7][9]
A. The Biginelli Reaction: A Classic MCR for the Synthesis of Dihydropyrimidinones
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidinones (DHPMs).[3] DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10]
Causality of Experimental Choices: The acid-catalyzed nature of the classical Biginelli reaction facilitates the key steps of imine formation and subsequent cyclization.[3] The choice of catalyst can significantly impact reaction efficiency and yield. While traditional methods often employ strong mineral acids, modern protocols utilize milder and more environmentally benign catalysts.[11] The solvent-free approach described below not only enhances reaction rates but also aligns with the principles of green chemistry.[12][13]
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
4-Methoxybenzaldehyde (10 mmol, 1.36 g)
-
Ethyl acetoacetate (10 mmol, 1.27 mL)
-
Urea (15 mmol, 0.90 g)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄) (as catalyst, e.g., 10 mol%, 0.115 g)
-
Ethanol (for reaction and washing)
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ammonium dihydrogen phosphate (10 mol%).
-
Add a magnetic stir bar and 15 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure dihydropyrimidinone.
Data Presentation:
| Aldehyde | β-Ketoester | (Thio)urea | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol, reflux | ~40-60% | [10] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | NH₄H₂PO₄ | Ethanol, stir, 2h | >90% | |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | Silicotungstic acid/Amberlyst-15 | Solvent-free, 88°C | 92% | [11] |
Safety Precautions:
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[14][15][16]
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Diagram of the Biginelli Reaction Mechanism:
Caption: Proposed mechanism of the Biginelli reaction.
B. The Ugi Four-Component Reaction (U-4CR): Accessing Peptidomimetics and Diverse Heterocycles
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[2][4] By employing bifunctional starting materials or through post-Ugi transformations, a vast array of heterocyclic scaffolds, including tetrazoles, piperazines, and pyrrolidines, can be accessed.[2][11][17]
Causality of Experimental Choices: The Ugi reaction proceeds through the formation of a Schiff base from the aldehyde and amine, which is then protonated and attacked by the isocyanide to form a nitrilium ion intermediate. This highly reactive intermediate is trapped by the carboxylate to yield the final product after a Mumm rearrangement.[2] The choice of solvent can influence reaction rates and yields, with polar protic solvents like methanol or ethanol being commonly employed.[8]
Experimental Protocol: Synthesis of a 1,5-Disubstituted Tetrazole via Ugi-Azide Reaction
Materials: [17]
-
2-Bromobenzaldehyde (1 mmol, 0.185 g)
-
Allylamine hydrochloride (1 mmol, 0.093 g)
-
Trimethylsilyl azide (TMSN₃) (1 mmol, 0.13 mL)
-
tert-Butyl isocyanide (1 mmol, 0.11 mL)
-
Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)
-
Methanol (MeOH) (5 mL)
Equipment:
-
Sealed vial
-
Stir plate and stir bar
-
Syringes
-
Rotary evaporator
-
Flash chromatography system
Procedure: [17]
-
To a sealed vial, add 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and tert-butyl isocyanide (1 mmol).
-
Add methanol (5 mL) and triethylamine (1.5 mmol) to the vial.
-
Seal the vial and heat the mixture at 40 °C with stirring for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter if necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure tetrazole product.
Data Presentation:
| Aldehyde | Amine | Isocyanide | Azide Source | Conditions | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Allylamine HCl | t-Butyl isocyanide | TMSN₃ | MeOH, 40°C, 24h | 92% | [17] |
| 5-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Benzylamine | t-Butyl isocyanide | TMSN₃ | EtOH, RT, 24h | 59% | [8] |
| Phenylglyoxal hydrate | Glycine methyl ester HCl | Cyclohexyl isocyanide | - | MeOH, RT, 24h | 78% (Ugi adduct) | [2] |
Safety Precautions:
-
Isocyanides: Isocyanides are toxic and have a strong, unpleasant odor. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves. In case of a spill, absorb with an inert material and decontaminate the area with a neutralizing solution (e.g., 5-10% sodium carbonate solution).[4]
-
Trimethylsilyl azide (TMSN₃): TMSN₃ is toxic and can release hydrazoic acid upon contact with water or acids. Handle with care in a fume hood.
-
Waste Disposal: Isocyanide waste should be treated with a neutralizing agent before disposal according to institutional guidelines.[4]
Diagram of the Ugi-Azide Reaction Mechanism:
Caption: Simplified mechanism of the Ugi-Azide reaction.
II. Transition Metal-Catalyzed C-H Activation: A Modern Approach to Heterocycle Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds.[14] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[14] Palladium-catalyzed C-H arylation of imidazoles is a prime example of this methodology, providing direct access to arylated imidazole derivatives, which are common motifs in pharmaceuticals.
Causality of Experimental Choices: The palladium catalyst, typically Pd(OAc)₂, is the key component that facilitates the cleavage of the C-H bond and the formation of the new C-C bond. The choice of ligand, base, and solvent is crucial for achieving high reactivity and selectivity. In the protocol below, the use of a phosphine ligand like triphenylphosphine can stabilize the palladium catalyst and promote the desired reactivity. A base is required to facilitate the deprotonation steps in the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of 1-Methylimidazole
Materials:
-
1-Methylimidazole (1 mmol, 0.08 mL)
-
Aryl bromide (e.g., 4-bromoanisole) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11.2 mg)
-
Triphenylphosphine (PPh₃) (10 mol%, 26.2 mg)
-
Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)
-
Anisole (solvent, 5 mL)
-
Argon (inert gas)
Equipment:
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Schlenk line for inert atmosphere
-
Syringes
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), the aryl bromide (if solid, 1.5 mmol), and K₂CO₃ (2 mmol).
-
Fit the vessel with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Using syringes, add anisole (5 mL), 1-methylimidazole (1 mmol), and the aryl bromide (if liquid, 1.5 mmol) under a stream of argon.
-
Heat the reaction mixture to 140 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the C-5 arylated imidazole.
Data Presentation:
| Imidazole | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Methylimidazole | 4-Bromoanisole | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Anisole | 140 | >95% (conv.) | |
| 1-Methylimidazole | 4-Bromotoluene | Pd(OAc)₂ | - | K₂CO₃ | Anisole | 140 | >95% (conv.) | |
| 1-Methylimidazole | 4-Chlorobenzonitrile | Ni(OTf)₂ | dcype | K₃PO₄ | t-amylOH | 130 | 85% | [17] |
Safety Precautions:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[1] Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Triphenylphosphine is harmful if swallowed and may cause an allergic skin reaction.[4][6][9] It can also cause damage to organs through prolonged or repeated exposure.[9] Handle in a fume hood and wear appropriate PPE.[4][6][9]
-
Aryl Halides and Bases: Handle aryl halides and strong bases with care, avoiding skin and eye contact.
-
Inert Atmosphere: Reactions under inert atmosphere require proper training and equipment (e.g., Schlenk line).
Diagram of the Catalytic Cycle for C-H Arylation:
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
III. Cycloaddition Reactions: Constructing Rings with Precision
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with high stereochemical control.[12] The aza-Diels-Alder reaction, a variant where a nitrogen atom is part of the diene or dienophile, provides a direct route to nitrogen-containing heterocycles such as tetrahydropyridines.[9] These scaffolds are prevalent in many natural products and pharmaceuticals.
Causality of Experimental Choices: The aza-Diels-Alder reaction can proceed via a normal or inverse-electron-demand pathway.[9] In the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, an electron-deficient aza-diene reacts with an electron-rich dienophile.[9] The use of a Lewis acid catalyst can accelerate the reaction and enhance its selectivity.[1] The choice of solvent and temperature can also influence the outcome of the reaction.
Experimental Protocol: Synthesis of a Tetrahydropyridine via Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction
Materials: [9]
-
α-Halogeno hydrazone (as aza-diene precursor) (1.0 equiv)
-
3-Vinylindole (as dienophile) (1.2 equiv)
-
Base (e.g., triethylamine or DBU) (1.5 equiv)
-
Anhydrous dichloromethane (DCM) (as solvent)
-
Argon or nitrogen (inert gas)
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Cooling bath (if necessary)
-
Inert atmosphere setup
Procedure: [9]
-
To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and anhydrous DCM.
-
Add the 3-vinylindole (1.2 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (1.5 equiv) dropwise via syringe. The in situ generation of the aza-diene is often indicated by a color change.
-
Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the tetrahydropyridine.
Data Presentation:
| Aza-diene Precursor | Dienophile | Base | Catalyst | Conditions | Yield (%) | Reference |
| α-Chloro hydrazone | 3-Vinylindole | Et₃N | - | DCM, 0°C to RT | Up to 95% | [9] |
| Ketohydrazone | Olefin | - | TEMPO (oxidant) | One-pot | Good | [3][10] |
| 1,2,4-Triazine | 2,5-Norbornadiene | - | - | Heat | Good |
Safety Precautions:
-
General: Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.
-
Reagents: Handle halogenated compounds and organic bases with care.
-
Inert Atmosphere: Ensure proper setup and handling for reactions requiring an inert atmosphere.
Diagram of the Inverse-Electron-Demand Aza-Diels-Alder Reaction:
Caption: Schematic of an inverse-electron-demand aza-Diels-Alder reaction.
Conclusion
The synthesis of novel heterocyclic compounds remains a vibrant and essential area of chemical research, driven by the continuous need for new medicines and materials. The methodologies presented in this application note—multi-component reactions, C-H activation, and cycloaddition reactions—represent powerful and versatile tools in the modern synthetic chemist's arsenal. By understanding the principles behind these reactions and adhering to the detailed protocols and safety precautions outlined, researchers can confidently and efficiently construct diverse and complex heterocyclic scaffolds, paving the way for future discoveries and innovations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. moellerchemie.com [moellerchemie.com]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]
- 16. fishersci.com [fishersci.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of a Dichlorobiphenyl Sulfonamide Moiety in PROTAC Linker Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a linker that connects the two.[2] While significant focus is often placed on the warhead and E3 ligase ligand, the linker plays a crucial role in the overall efficacy, selectivity, and physicochemical properties of the PROTAC.[3] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is critical for the formation of a stable and productive ternary complex.[4]
This guide focuses on the application of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride as a strategic building block for the synthesis of PROTACs. The incorporation of a dichlorobiphenyl sulfonamide moiety into the linker offers several potential advantages:
-
Structural Rigidity: The biphenyl group introduces a degree of rigidity to the linker.[1][5] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[5]
-
Modulation of Physicochemical Properties: The dichlorobiphenyl group can influence the lipophilicity and metabolic stability of the PROTAC. The presence of chlorine atoms can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]
-
Synthetic Versatility: The sulfonyl chloride is a highly reactive functional group that readily couples with primary and secondary amines to form stable sulfonamides.[8] This allows for a straightforward and modular approach to PROTAC synthesis.
This document provides a comprehensive overview of the synthesis and application of PROTACs incorporating the this compound building block. We present a representative synthetic protocol, detailed characterization methods, and protocols for biological evaluation.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₃O₂S |
| Molecular Weight | 321.61 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 501697-80-9 |
PROTAC Synthesis Workflow
The synthesis of a PROTAC utilizing this compound typically follows a modular approach. The general workflow involves the synthesis of the E3 ligase ligand-linker conjugate, followed by coupling to the warhead targeting the protein of interest.
Experimental Protocols
Protocol 1: Synthesis of a Pomalidomide-Linker Intermediate
This protocol describes the synthesis of a key intermediate where the 3',4'-dichlorobiphenyl linker is attached to a pomalidomide-based Cereblon (CRBN) E3 ligase ligand.[9] This intermediate can then be coupled to a variety of warheads.
Materials:
-
4-amino-pomalidomide
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-pomalidomide (1.0 equivalent) in anhydrous DCM and a minimal amount of DMF to ensure solubility.
-
Addition of Base: Add pyridine (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Sulfonylation: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the pomalidomide solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired pomalidomide-linker intermediate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Coupling of the Pomalidomide-Linker Intermediate to a Warhead
This protocol outlines the coupling of the synthesized pomalidomide-linker intermediate (which now has a terminal functional group that needs to be introduced in a previous step, for this example we will assume a terminal amine on the pomalidomide-linker for coupling with a carboxylic acid warhead) to a warhead containing a carboxylic acid.
Materials:
-
Pomalidomide-linker intermediate with a terminal amine
-
Warhead with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Water
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
C18 reverse-phase silica gel for preparative HPLC
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the warhead (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the pomalidomide-linker intermediate with a terminal amine (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous LiCl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the final PROTAC.
-
Characterization: Confirm the structure and purity (>95%) of the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
Biological Evaluation of the Synthesized PROTAC
Protocol 3: Western Blot Analysis of Protein Degradation
This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[10]
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. For a control experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of degradation. Calculate the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for C-O Coupling with Phenols and Alcohols
Introduction: The Strategic Importance of C-O Bond Formation in Modern Chemistry
The construction of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl ethers and alkyl aryl ethers, is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products, as well as in advanced materials.[1] The ability to efficiently and selectively forge these bonds under mild conditions is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of the three preeminent transition-metal-catalyzed methods for C-O bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each reaction, offering field-proven insights into experimental design, optimization, and troubleshooting to empower researchers to confidently apply these powerful synthetic tools.
I. The Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A Revolution in Aryl Ether Synthesis
The advent of the Buchwald-Hartwig reaction marked a paradigm shift in C-N and C-O bond formation, offering a milder and more general alternative to traditional methods.[2] This palladium-catalyzed cross-coupling of aryl halides or pseudohalides with alcohols and phenols has become an indispensable tool for medicinal chemists.[2][3]
A. Mechanistic Rationale: The Engine of Catalytic Efficiency
The catalytic cycle of the Buchwald-Hartwig C-O coupling is a well-orchestrated sequence of elementary organometallic steps. A thorough understanding of this mechanism is critical for rational catalyst selection and reaction optimization.[3][4]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II)-aryl halide complex. The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl.[5]
-
Ligand Exchange and Deprotonation: The alcohol or phenol (R-OH) coordinates to the Pd(II) center, and in the presence of a stoichiometric amount of base, is deprotonated to form a palladium(II)-alkoxide or -phenoxide intermediate.[6]
-
Reductive Elimination: This is often the rate-determining step. The C-O bond is formed through reductive elimination from the Pd(II) intermediate, yielding the desired aryl ether (Ar-O-R) and regenerating the active Pd(0) catalyst.[5]
A common side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an aldehyde or ketone. This is particularly problematic with secondary alcohols.[2][5] The choice of ligand is paramount in promoting the desired reductive elimination over this competing pathway.
B. The Critical Role of Ligands: Steering Reactivity and Selectivity
The success of the Buchwald-Hartwig C-O coupling is inextricably linked to the choice of phosphine ligand. Bulky and electron-rich ligands are essential for promoting the key steps of the catalytic cycle and suppressing side reactions.[2][7]
-
Bulky Dialkylbiaryl Phosphines: Ligands such as XPhos, RuPhos, and BrettPhos, developed by the Buchwald group, are highly effective for a broad range of substrates. Their steric bulk favors the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[8][9]
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were among the first to demonstrate broad utility in Buchwald-Hartwig couplings. They are believed to prevent the formation of inactive palladium dimers after oxidative addition, thereby increasing the reaction rate.[3][6]
The selection of the optimal ligand is often substrate-dependent, and screening of a small library of ligands is a common practice for optimizing a new transformation.[10]
C. Data-Driven Reaction Parameter Selection
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) are commonly used. Precatalysts offer the advantage of being more stable and providing more reproducible results.[4][8] |
| Ligand | For general applications, start with bulky monophosphines like XPhos or RuPhos. For more challenging substrates, such as secondary alcohols, specialized ligands like RockPhos or other biaryl phosphines may be required.[4][5][11][12] |
| Base | Strong, non-nucleophilic bases are typically required. NaOtBu, KOtBu, and LHMDS are common choices. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[2][6][13] |
| Solvent | Anhydrous, deoxygenated ethereal (e.g., dioxane, THF) or aromatic (e.g., toluene) solvents are preferred. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[8] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C), although room temperature couplings are possible with highly active catalyst systems.[6] |
D. Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig C-O Coupling of a Phenol with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), and NaOtBu (1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: Coupling of a Secondary Alcohol with an Aryl Chloride [4][5][11][12]
-
Reaction Setup: In a glovebox, combine the aryl chloride (1.0 mmol), the secondary alcohol (1.2 mmol), and a strong base such as LHMDS (1.5 mmol) in an oven-dried vial.
-
Catalyst System: Add a specialized palladium precatalyst/ligand system designed for challenging couplings (e.g., a G4-precatalyst with a biaryl phosphine ligand like L2, 2 mol %).
-
Solvent: Add anhydrous THF (4 mL).
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 18-24 hours.
-
Analysis and Purification: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by chromatography.
E. Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inactive catalyst, poor solubility of reagents, or insufficient base.
-
Solution: Use a precatalyst, screen different solvents, ensure the base is fresh and of high purity, and consider a stronger base.
-
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: β-hydride elimination is competing with reductive elimination.
-
Solution: Switch to a bulkier ligand to sterically disfavor β-hydride elimination. Lowering the reaction temperature may also help.
-
-
Homocoupling of the Aryl Halide:
-
Cause: A common side reaction, particularly with aryl bromides and iodides.
-
Solution: This is often difficult to completely eliminate but can sometimes be minimized by adjusting the ligand-to-palladium ratio.
-
II. The Ullmann Condensation: A Classic Reimagined for the 21st Century
The Ullmann condensation, first reported over a century ago, is the original copper-catalyzed method for forming C-O bonds.[14] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements, particularly the introduction of ligands, have transformed the Ullmann reaction into a milder and more versatile synthetic tool.[14][15]
A. Mechanistic Insights: The Role of Ligands in Taming a Classic
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve copper(I) and copper(III) intermediates.
-
Formation of a Copper Alkoxide/Phenoxide: The alcohol or phenol is deprotonated by the base and coordinates to a Cu(I) salt.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a Cu(III) intermediate.
-
Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) species, yielding the diaryl ether and a Cu(I) halide.
Ligands, such as diamines and amino acids, play a crucial role by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at lower temperatures.[13]
B. Modern Ligands for the Ullmann Reaction
The development of effective ligands has been the key to modernizing the Ullmann condensation.
-
N,N-Dimethylglycine: This simple and inexpensive amino acid has proven to be a highly effective ligand for the Ullmann coupling of phenols and aryl halides, allowing the reaction to proceed at temperatures as low as 90 °C.[7][16][17]
-
1,10-Phenanthroline and Derivatives: These bidentate nitrogen ligands are also effective at promoting the Ullmann coupling under milder conditions.
-
Diamines: Ligands such as N,N'-dimethylethylenediamine (DMEDA) can also accelerate the reaction.
C. Key Reaction Parameters for Modern Ullmann Couplings
| Parameter | Recommendation & Rationale |
| Copper Source | CuI is the most common and effective copper source. Cu₂O and copper nanoparticles are also used.[15][18][19] |
| Ligand | N,N-dimethylglycine is an excellent starting point for many substrates. For more challenging couplings, screening of other N,N- or N,O-bidentate ligands may be necessary.[14][20] |
| Base | Inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are typically used.[6][18] |
| Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are traditionally used, but less polar solvents like toluene or dioxane can be effective with the right ligand system.[6] |
| Temperature | Modern protocols typically operate in the range of 90-140 °C, a significant improvement over the >200 °C required for classical Ullmann reactions.[6][7] |
D. Experimental Protocol: N,N-Dimethylglycine-Promoted Ullmann Diaryl Ether Synthesis[7][16][17]
-
Reaction Setup: In a sealable reaction vessel, combine the aryl iodide or bromide (1.0 mmol), the phenol (1.5 mmol), CuI (0.1 mmol, 10 mol %), N,N-dimethylglycine (0.2 mmol, 20 mol %), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous dioxane or DMF (3 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with stirring for 24-48 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
E. Optimization and Troubleshooting
-
Sluggish Reactions:
-
Cause: Poorly reactive aryl halide (chlorides are particularly challenging) or sterically hindered substrates.
-
Solution: Increase the reaction temperature, screen different ligands, or consider a more polar solvent.
-
-
Side Reactions:
-
Cause: Homocoupling of the aryl halide or decomposition of starting materials at high temperatures.
-
Solution: The use of an effective ligand should minimize the required temperature and thus reduce decomposition. Ensure an inert atmosphere to prevent oxidative side reactions.
-
III. The Chan-Lam Coupling: An Open-Flask Approach to C-O Bond Formation
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction of arylboronic acids with alcohols or phenols.[11][21] A key advantage of this method is that it can often be run open to the air, making it experimentally convenient.[22]
A. Mechanistic Considerations: The Role of Copper(III) and Oxygen
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) catalytic cycle.
-
Transmetalation: The arylboronic acid transmetalates with a Cu(II) salt, such as Cu(OAc)₂, to form a copper(II)-aryl species.
-
Ligand Exchange: The alcohol or phenol coordinates to the copper center.
-
Oxidation and Reductive Elimination: The Cu(II) intermediate is oxidized to a transient Cu(III) species, often by atmospheric oxygen. This is followed by rapid reductive elimination to form the C-O bond and a Cu(I) species.[16][21]
-
Reoxidation: The resulting Cu(I) is reoxidized to Cu(II) by oxygen, completing the catalytic cycle.
B. Additives and Their Roles
-
Pyridine and other N-bases: These can act as both a base to deprotonate the alcohol/phenol and as a ligand to stabilize the copper catalyst.[22]
-
Molecular Sieves: Often added to remove water, which can promote protodeboronation of the arylboronic acid.[21]
-
Co-oxidants: While atmospheric oxygen is often sufficient, co-oxidants like TEMPO or pyridine N-oxide can sometimes improve reaction efficiency.[21][23]
C. Reaction Parameter Guidelines for Chan-Lam Couplings
| Parameter | Recommendation & Rationale |
| Copper Source | Cu(OAc)₂ is the most commonly used catalyst.[21] |
| Boronic Acid Derivative | Arylboronic acids are the standard, but boronic esters and trifluoroborates can also be used.[24] |
| Base/Ligand | Pyridine, triethylamine, or other tertiary amines are often used. In some cases, the reaction can proceed without an added base.[21][22] |
| Solvent | Dichloromethane (DCM) is a common solvent. Acetonitrile and other polar aprotic solvents are also effective.[21] |
| Temperature | Many Chan-Lam couplings proceed efficiently at room temperature, although gentle heating may be required for less reactive substrates.[21][23] |
D. Experimental Protocol: A General Chan-Lam O-Arylation[21]
-
Reaction Setup: To a flask open to the air, add the arylboronic acid (1.5 mmol), the alcohol or phenol (1.0 mmol), Cu(OAc)₂ (1.0-2.0 mmol), and pyridine (2.0 mmol).
-
Solvent: Add DCM (10 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 24-72 hours.
-
Work-up and Purification: Filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the product by flash chromatography.
E. Troubleshooting Chan-Lam Couplings
-
Low Yields:
-
Cause: Protodeboronation of the boronic acid, homocoupling of the boronic acid, or catalyst deactivation.[25][26]
-
Solution: Ensure the boronic acid is of high quality. The use of molecular sieves can help. Running the reaction under an oxygen atmosphere (e.g., via a balloon) can sometimes improve yields. Screening different pyridine derivatives or other N-ligands may be beneficial.
-
-
Reaction Stalls:
-
Cause: Catalyst may have precipitated or become inactive.
-
Solution: Try a different solvent to improve solubility. In some cases, the addition of a second portion of catalyst can restart the reaction.
-
IV. Visualizing the Catalytic Cycles and Workflow
A. Catalytic Cycles
Figure 1: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling.
Figure 2: Catalytic Cycle of the Modern Ullmann Condensation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 19. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 21. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 23. books.rsc.org [books.rsc.org]
- 24. Chan-Lam Coupling [organic-chemistry.org]
- 25. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 26. reddit.com [reddit.com]
use in the development of agrochemicals like herbicides and fungicides
Strategic Approaches for the Development of Novel Herbicides and Fungicides
Introduction
The imperative for sustainable agricultural productivity necessitates the continuous development of novel herbicides and fungicides. These agrochemicals are crucial for mitigating crop losses due to weeds and fungal pathogens, which pose significant threats to global food security. However, the emergence of resistance to existing products and increasing regulatory scrutiny demand innovative approaches to discovery and development.[1][2][3] This guide provides a comprehensive overview of the modern agrochemical development pipeline, from initial target discovery to final product formulation, designed for researchers and scientists in the field.
The development of new agrochemicals is a multi-faceted process that integrates various scientific disciplines. It begins with the identification of a specific biochemical process or pathway in the target organism—a weed or a fungus—that can be disrupted.[4] This "mode of action" (MoA) is the cornerstone of developing effective and selective agrochemicals.[4] The ideal target is a protein or enzyme essential for the pest's survival but absent or significantly different in the crop plant and non-target organisms, ensuring high efficacy and safety.[2][5]
Section 1: Target Discovery and Validation
The foundation of a successful agrochemical discovery program lies in the identification and validation of suitable molecular targets. A validated target is a biological molecule, typically a protein, whose modulation by a chemical compound results in the desired physiological effect—herbicidal or fungicidal activity.
1.1 In Silico Target Identification
The advent of genomics and bioinformatics has revolutionized the initial stages of target discovery.[2] Computational pipelines can screen entire genomes of pathogenic fungi and weed species to identify potential targets.[2][5] This in silico approach, often termed subtractive genomics, prioritizes genes that are essential for the pathogen or weed but have no orthologs in host plants or humans, thereby minimizing potential toxicity to non-target organisms.[2]
1.2 Experimental Target Validation
Once potential targets are identified, their essentiality must be experimentally validated. A common technique is gene knockout, where the gene encoding the target protein is deleted from the organism. If the resulting mutant exhibits a lethal phenotype or significantly impaired growth, the target is considered validated.[6] For instance, in the model weed Arabidopsis thaliana, antisense RNA expression can be used to inactivate target genes and screen for lethal phenotypes such as chlorosis, necrosis, or severe developmental abnormalities.[6]
Section 2: High-Throughput Screening (HTS) for Hit Identification
Following target validation, the next step is to identify chemical compounds ("hits") that interact with the target and elicit the desired biological response. High-Throughput Screening (HTS) is a key technology that enables the rapid testing of large and diverse chemical libraries.[7][8]
2.1 Assay Development
The success of an HTS campaign hinges on the development of a robust and miniaturized assay.[7][9] These assays are typically performed in microtiter plates with 96, 384, or even 1536 wells, allowing for massive parallel screening.[7][8]
-
In Vitro Assays: These assays measure the direct interaction of a compound with the isolated target protein.[9] Enzyme inhibition assays are a common format, where a decrease in enzyme activity in the presence of a test compound indicates a potential hit.[9][10][11] The activity can be monitored using various detection methods, including colorimetric or fluorimetric readouts.[9]
-
In Vivo Assays: These assays assess the effect of a compound on the whole organism.[7] For herbicides, this could involve treating small plants or seedlings in microtiter plates and observing for signs of phytotoxicity.[7][9] For fungicides, the inhibition of fungal growth or spore germination on agar or in liquid media is a common endpoint.[12][13]
Table 1: Comparison of HTS Assay Formats
| Assay Type | Advantages | Disadvantages |
| In Vitro | High throughput, lower cost, direct measure of target interaction | May not translate to whole-organism efficacy, lacks physiological context |
| In Vivo | More physiologically relevant, assesses bioavailability and cell permeability | Lower throughput, more complex, higher cost |
2.2 Chemical Libraries
The chemical libraries used in HTS can be diverse, ranging from synthetic small molecules to natural product extracts.[7][12] Combinatorial chemistry has enabled the creation of vast and diverse libraries, increasing the probability of finding novel active compounds.[7]
Diagram 1: Agrochemical Discovery Pipeline
Caption: A simplified workflow of the agrochemical discovery and development process.
Section 3: Lead Optimization and Candidate Selection
Once hits are identified from HTS, they undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This iterative process involves medicinal chemistry, where chemists synthesize analogs of the hit compounds to establish structure-activity relationships (SAR).
The goal is to develop a "lead" compound with improved characteristics, which is then further refined into a "candidate" for development. This phase also includes preliminary toxicology and environmental fate studies to ensure the compound has a favorable safety profile.
Section 4: Efficacy Testing and Resistance Management
Promising candidate compounds are advanced to greenhouse and field trials to evaluate their efficacy under realistic conditions.[14] These trials are essential to determine the optimal application rates and timing, as well as to assess the compound's performance against a range of target weeds or pathogens.
4.1 Whole-Plant Bioassays for Herbicide Resistance Testing
Robust protocols for testing herbicide resistance are crucial for the long-term viability of a new product.[15][16] Whole-plant bioassays are the most reliable method for confirming resistance.[16][17]
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Seed Collection: Collect mature seeds from suspected resistant weed populations that have survived field herbicide treatments.[15] Store seeds in dry, cool conditions.[15][16]
-
Germination: Germinate seeds in petri dishes containing agar with potassium nitrate to break dormancy.[15]
-
Transplanting: Transplant seedlings at a similar growth stage into pots.[16]
-
Herbicide Application: Treat plants at the appropriate growth stage with a range of herbicide doses using a precision bench sprayer.[18] Include an untreated control and a known susceptible population for comparison.[18]
-
Assessment: Evaluate plant survival and biomass reduction 3-4 weeks after treatment.[18] The data is used to calculate the dose required to achieve 50% growth inhibition (GR50) or 50% mortality (LD50).
4.2 In Vitro Assays for Fungicide Resistance Monitoring
Monitoring for the development of fungicide resistance is critical for effective disease management.[13] Laboratory assays can determine the sensitivity of fungal populations to a fungicide.[13][19]
Protocol 2: Fungicide Sensitivity Assay (Spore Germination Inhibition)
-
Fungal Isolates: Obtain fungal isolates from field populations.
-
Fungicide Solutions: Prepare a dilution series of the test fungicide in a suitable solvent.
-
Spore Suspension: Prepare a standardized spore suspension of the fungal isolate.
-
Incubation: Mix the spore suspension with the fungicide solutions in microtiter plates and incubate under optimal conditions for germination.
-
Assessment: Determine the percentage of germinated spores at each fungicide concentration using a microscope. Calculate the effective concentration that inhibits 50% of spore germination (EC50).[19][20]
Diagram 2: Fungicide Resistance Mechanisms
Caption: Common mechanisms of fungicide resistance in fungal pathogens.[20][21][22]
Section 5: Formulation and Delivery Systems
The formulation of an agrochemical is critical for its performance, stability, and ease of use.[23][24][25] The active ingredient is rarely applied in its pure form; instead, it is combined with co-formulants and adjuvants to create a formulated product.[25]
Table 2: Common Agrochemical Formulation Types
| Formulation Type | Description |
| Emulsifiable Concentrate (EC) | A liquid formulation where the active ingredient is dissolved in an oil-based solvent with emulsifiers. It forms an emulsion when mixed with water.[25] |
| Suspension Concentrate (SC) | A stable suspension of the solid active ingredient in a liquid, usually water. |
| Water-Dispersible Granule (WG) | A granular formulation that disperses or dissolves in water to form a suspension. |
| Soluble Liquid (SL) | A liquid formulation where the active ingredient is soluble in water.[25] |
The delivery system, including spray nozzle technology and adjuvants, also plays a crucial role in ensuring the agrochemical reaches the target and is effective.[23][24][26]
Section 6: Regulatory Considerations
Before an agrochemical can be marketed, it must undergo a rigorous regulatory evaluation to ensure it meets safety standards for human health and the environment.[27][28] In the United States, the Environmental Protection Agency (EPA) is responsible for pesticide registration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[27]
Registrants must submit a comprehensive data package that includes studies on:
-
Product Chemistry: Identity, composition, and physical/chemical properties.[27]
-
Toxicology: Potential adverse effects on human health.[27][29]
-
Ecotoxicology: Effects on non-target organisms such as wildlife, fish, and plants.[27][28]
-
Environmental Fate: The persistence, mobility, and degradation of the chemical in the environment.[27][30][31][32][33][34]
International standards, such as the OECD Guidelines for the Testing of Chemicals, provide a framework for conducting these studies to ensure data quality and mutual acceptance across countries.[35][36][37][38][39]
Conclusion
The development of new herbicides and fungicides is a complex and lengthy process that requires a multidisciplinary approach. By leveraging cutting-edge technologies in target discovery, high-throughput screening, and formulation science, researchers can develop innovative solutions to the challenges of modern agriculture. A thorough understanding of the biological, chemical, and regulatory aspects of agrochemical development is essential for bringing safe and effective products to market.
References
- 1. Development of a High-throughput Screening Platform for Mode of Action-based Fungicide Discovery - 한국농약과학회 학술발표대회 논문집 : 논문 | DBpia [dbpia.co.kr]
- 2. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. cropaia.com [cropaia.com]
- 5. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncwss.org [ncwss.org]
- 7. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 10. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in enzyme inhibition based detection of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hracglobal.com [hracglobal.com]
- 18. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 23. researchgate.net [researchgate.net]
- 24. store.astm.org [store.astm.org]
- 25. products.pcc.eu [products.pcc.eu]
- 26. Pesticide Formulations and Delivery Systems: Meeting the Challenges of the ... - Google 圖書 [books.google.com.hk]
- 27. epa.gov [epa.gov]
- 28. Data Requirements for Pesticide Registration [npic.orst.edu]
- 29. epa.gov [epa.gov]
- 30. Environmental Fate & Ecotoxicology of Pesticides | Cambridge Environmental Inc [cambridgeenvironmental.com]
- 31. mdpi.com [mdpi.com]
- 32. Frontiers | Editorial: Environmental impacts of pesticides: Environmental fate, ecotoxicology, risk assessment, and remediation [frontiersin.org]
- 33. tandfonline.com [tandfonline.com]
- 34. What happens to pesticides released in the environment? [npic.orst.edu]
- 35. biotecnologiebt.it [biotecnologiebt.it]
- 36. eppltd.com [eppltd.com]
- 37. oecd.org [oecd.org]
- 38. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 39. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of Specialty Polymers in Material Science
Abstract
The field of material science has been revolutionized by the advent of specialty polymers, materials engineered with precise chemical structures and functionalities to meet the demands of advanced applications. For researchers, scientists, and drug development professionals, these polymers offer unprecedented opportunities in areas such as targeted drug delivery, tissue engineering, and regenerative medicine.[1] This guide provides an in-depth exploration of the synthesis and characterization of specialty polymers, moving beyond theoretical concepts to deliver field-proven insights and detailed experimental protocols. We will delve into the core polymerization techniques—Controlled Radical Polymerization (CRP), Ring-Opening Polymerization (ROP), and Condensation Polymerization—elucidating the causality behind experimental choices and providing self-validating protocols. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to design and create specialty polymers tailored to their specific research needs.
The Strategic Importance of Specialty Polymers in Advanced Applications
Specialty polymers are distinguished from commodity plastics by their unique properties, which are meticulously designed for high-performance applications. In the biomedical field, attributes such as biocompatibility, biodegradability, and stimulus-responsiveness are paramount.[1][2] For instance, "smart" polymers can undergo significant conformational changes in response to specific physiological triggers like pH or temperature, enabling the controlled and targeted release of therapeutic agents.[3] This targeted delivery enhances treatment efficacy while minimizing systemic side effects. Furthermore, biodegradable polymers serve as temporary scaffolds for tissue regeneration, degrading at a rate that matches new tissue formation and eliminating the need for surgical removal.[2][4]
The versatility of specialty polymers stems from the ability to precisely control their molecular architecture.[5] By selecting appropriate monomers and polymerization techniques, researchers can dictate molecular weight, polydispersity, and the incorporation of functional groups, thereby tailoring the polymer's mechanical properties, degradation kinetics, and biological interactions.[6][7]
Foundational Polymerization Techniques: A Practical Overview
The synthesis of specialty polymers relies on a toolkit of advanced polymerization methods. The choice of technique is critical as it directly influences the structure and, consequently, the function of the resulting polymer.
Controlled Radical Polymerization (CRP)
CRP techniques have transformed polymer synthesis by enabling the creation of polymers with predetermined molecular weights and narrow molecular weight distributions.[8] These methods operate by maintaining a low concentration of active radical species, thereby minimizing irreversible termination reactions that are common in conventional free-radical polymerization.[9] The three most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).[10]
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust method for polymerizing a wide range of monomers. It employs a transition metal catalyst (commonly copper-based) to reversibly activate and deactivate the growing polymer chains.[11]
Protocol 1: Synthesis of Thermoresponsive Poly(N-isopropylacrylamide) (PNIPAM) via ATRP
This protocol details the synthesis of PNIPAM, a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in water, making it ideal for temperature-triggered drug delivery systems.[1]
Materials:
-
N-isopropylacrylamide (NIPAM) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol) and PMDETA (e.g., 30.5 µL, 0.146 mmol) in anhydrous DMF (e.g., 5 mL).
-
Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add CuBr (e.g., 21 mg, 0.146 mmol) to the reaction mixture.
-
Initiator Addition and Polymerization: Inject the initiator, EBiB (e.g., 21.4 µL, 0.146 mmol), into the flask to start the polymerization. Place the flask in a preheated oil bath at a controlled temperature (e.g., 70°C).
-
Monitoring the Reaction: The polymerization progress can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature. Dilute the mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the purified solution to a large volume of cold methanol. The PNIPAM will precipitate as a white solid.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at room temperature overnight.
Ring-Opening Polymerization (ROP)
ROP is a key method for synthesizing biodegradable polyesters and polycarbonates, which are widely used in medical devices and drug delivery systems.[12][13] This technique involves the polymerization of cyclic monomers, such as lactide, glycolide, and caprolactone, typically initiated by a nucleophilic or electrophilic reagent.[6][12]
Protocol 2: Synthesis of Poly(ε-caprolactone) (PCL) via ROP
This protocol describes the synthesis of PCL, a biodegradable and biocompatible polyester with a low melting point, making it suitable for applications in tissue engineering and as a long-term drug delivery vehicle.[14][15]
Materials:
-
ε-caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and benzyl alcohol (e.g., 45.7 µL, 0.438 mmol) to anhydrous toluene (e.g., 10 mL).
-
Catalyst Addition: Introduce the catalyst, Sn(Oct)₂ (e.g., 35.5 mg, 0.0876 mmol), into the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 110°C and stir for the desired reaction time (e.g., 24 hours).
-
Purification: After cooling to room temperature, dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitation: Precipitate the PCL by adding the solution dropwise into a large volume of cold methanol.
-
Drying: Collect the white precipitate by filtration and dry it under vacuum at room temperature until a constant weight is achieved.[16]
Condensation Polymerization
Condensation polymerization, also known as step-growth polymerization, involves the reaction between two multifunctional monomers to form a larger polymer chain with the concurrent elimination of a small molecule, such as water.[17][18] This method is used to produce a wide range of commercially important polymers, including polyesters and polyamides.[19]
Protocol 3: Synthesis of a Biodegradable Polyester via Condensation Polymerization
This protocol provides a general method for synthesizing a polyester from a diol and a diacid, which can be tailored for various biomedical applications.
Materials:
-
Adipic acid (diacid monomer)
-
1,6-Hexanediol (diol monomer)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for azeotropic removal of water)
-
Methanol (for precipitation)
Procedure:
-
Reactant Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine adipic acid (e.g., 14.6 g, 0.1 mol), 1,6-hexanediol (e.g., 11.8 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 g).
-
Azeotropic Distillation: Add toluene to the flask and heat the mixture to reflux. The water formed during the esterification reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Polymerization: Continue the reaction until no more water is collected, indicating the completion of the polymerization (typically several hours).
-
Purification: Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitation: Precipitate the polyester by pouring the solution into a large excess of cold methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven.
Workflow for Specialty Polymer Synthesis and Characterization
The successful creation of a specialty polymer involves a systematic workflow, from initial design to final characterization.
Caption: Workflow for specialty polymer creation.
Essential Characterization Techniques
Once synthesized, the polymer must be thoroughly characterized to confirm its structure and properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure, composition, and monomer sequence. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the polymer, confirming the success of the polymerization reaction. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), which are crucial for understanding the material's physical state and processing conditions. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the polymer. |
Applications in Drug Development and Beyond
The tailored properties of specialty polymers have led to their widespread use in various biomedical applications.
Caption: Applications of specialty polymers.
In drug delivery, polymers can be formulated into nanoparticles, micelles, or hydrogels to encapsulate and protect therapeutic agents.[7] For example, PEG-b-PLGA block copolymers self-assemble into core-shell structures in aqueous environments, with the hydrophobic PLGA core carrying the drug and the hydrophilic PEG shell providing stealth properties to evade the immune system. In tissue engineering, porous scaffolds made from biodegradable polymers like PCL or PLGA provide a temporary framework for cells to attach, proliferate, and form new tissue.[6]
Conclusion
The ability to create specialty polymers with precisely controlled properties is a cornerstone of modern material science and biomedical research. By understanding the fundamental principles of polymerization and mastering the associated experimental techniques, researchers can unlock new possibilities in drug delivery, tissue engineering, and beyond. This guide has provided a comprehensive, yet practical, overview of the synthesis and characterization of specialty polymers, with the aim of empowering scientists and engineers to innovate and advance the frontiers of their respective fields.
References
- 1. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Doxorubicin-Loaded Amphiphilic Poly(D,L-Lactide-Co-Glycolide)-b-Poly(N-Acryloylmorpholine) AB2 Miktoarm Star Block Copolymers for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymers prepared through an “ATRP polymerization–esterification” strategy for dual temperature- and reduction-induced paclitaxel delivery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05422D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. swaminathansivaram.in [swaminathansivaram.in]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Controlled Radical Polymerizatio [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. sid.ir [sid.ir]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kinampark.com [kinampark.com]
- 19. Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification using 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
An In-Depth Guide to Quantitative Analysis Using 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride (DCBS-Cl) as a Derivatization Reagent
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and protocols for the use of this compound (DCBS-Cl) as a pre-column derivatization reagent for the quantitative analysis of nucleophilic compounds, particularly amines and phenols. The strong electrophilic nature of the sulfonyl chloride group, combined with the bulky, UV-active, and chlorine-tagged biphenyl moiety, makes DCBS-Cl an excellent choice for enhancing the analytical performance of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying chemical principles, provide step-by-step protocols for method implementation, and discuss the rationale behind experimental choices to ensure robust and reliable quantification in complex matrices.
Introduction: The Role of DCBS-Cl in Modern Analytical Chemistry
This compound is a versatile derivatization reagent utilized in analytical methods for the detection and quantification of various compounds.[1] Its utility stems from its bifunctional nature:
-
A Highly Reactive Sulfonyl Chloride Group: This functional group is a strong electrophile that readily reacts with nucleophiles such as the primary and secondary amines or the hydroxyl groups of phenols.[1] This reaction, known as sulfonylation, forms stable sulfonamide or sulfonate ester derivatives, respectively.
-
A Dichlorinated Biphenyl Moiety: This structural component serves as an excellent "tag" for analysis. Its conjugated aromatic system provides a strong chromophore, significantly enhancing UV detectability. Furthermore, the two chlorine atoms create a distinct isotopic pattern (M, M+2, M+4) that is easily recognizable in mass spectrometry, aiding in peak identification and confirmation.
Derivatization with DCBS-Cl is employed to overcome common analytical challenges associated with small, polar, or non-volatile analytes. The primary goals are to:
-
Improve Chromatographic Behavior: By converting polar analytes into larger, less polar derivatives, retention on reversed-phase columns is improved, leading to better peak shape and resolution.
-
Enhance Detector Response: The introduction of the dichlorobiphenyl tag dramatically increases the molar absorptivity for UV detection and provides a high-mass fragment for sensitive mass spectrometric analysis.
-
Increase Analyte Stability: The resulting sulfonamide and sulfonate ester derivatives are often more stable than the parent compounds, reducing degradation during sample preparation and analysis.
Principle of Derivatization: The Sulfonylation Reaction
The core of the analytical method is the nucleophilic acyl substitution reaction between the analyte and DCBS-Cl. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenoxide ion attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.
Caption: General reaction scheme for the derivatization of amines or phenols with DCBS-Cl.
The choice of base is critical; tertiary amines like triethylamine or pyridine are commonly used as they act as catalysts and acid scavengers without competing in the derivatization reaction. The reaction is typically performed in an aprotic organic solvent such as acetonitrile or dichloromethane.
Application Note I: Quantification of Biogenic Amines by HPLC-UV
This protocol is designed for the quantification of biogenic amines (e.g., putrescine, cadaverine, spermidine) in food or biological samples. These low-molecular-weight aliphatic amines lack a strong native chromophore, making direct UV detection challenging.
Rationale
Derivatization with DCBS-Cl attaches a potent UV-absorbing tag to the amines, enabling sensitive detection around 254 nm. The increased hydrophobicity of the derivatives allows for excellent separation on C18 reversed-phase columns.
Materials and Reagents
-
Reagent: this compound (DCBS-Cl), ≥96% purity.
-
Standards: High-purity standards of target biogenic amines.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Buffers: Sodium bicarbonate, sodium carbonate.
-
Base: Triethylamine (TEA), ≥99%.
-
Extraction: Perchloric acid (PCA) or Trichloroacetic acid (TCA).
-
SPE: C18 Solid Phase Extraction cartridges.
-
Equipment: HPLC with UV/Vis or Diode Array Detector (DAD), analytical balance, vortex mixer, centrifuge, SPE manifold.
Step-by-Step Protocol
1. Standard Solution Preparation:
-
Prepare individual stock solutions of each amine standard (1 mg/mL) in 0.1 M HCl. Store at 4°C.
-
Prepare a mixed working standard solution by diluting the stocks in 0.1 M HCl.
-
Create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by spiking the mixed working standard into the extraction solvent.
2. Sample Extraction:
-
Homogenize 1-5 g of the sample with 10 mL of 0.4 M PCA.
-
Let stand on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
3. Derivatization Procedure:
-
To 1 mL of sample extract or calibration standard, add 2 mL of saturated sodium bicarbonate solution.
-
Add 10 µL of triethylamine.
-
Add 2 mL of DCBS-Cl solution (10 mg/mL in acetonitrile).
-
Vortex vigorously for 1 minute.
-
Incubate in a water bath at 60°C for 45 minutes.
-
Cool the reaction mixture to room temperature.
4. Clean-up of Derivatives:
-
Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.
-
Load the entire reaction mixture onto the cartridge.
-
Wash with 5 mL of water to remove salts and polar interferences.
-
Elute the derivatives with 5 mL of ACN.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.
5. HPLC-UV Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: 254 nm.
Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area of each derivatized amine standard against its concentration.
-
Perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.
-
Quantify amines in samples by interpolating their peak areas on the calibration curve.
-
Method validation should assess linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (via spike-recovery), and precision (repeatability).[2][3]
| Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.995 | 0.998 |
| LOD | S/N ratio ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ratio ≥ 10 | 0.15 µg/mL |
| Accuracy (Recovery) | 80 - 120% | 95.7% |
| Precision (RSD) | < 15% | 4.2% |
Application Note II: Trace Quantification of Chlorophenols by LC-MS/MS
This protocol is tailored for the high-sensitivity analysis of chlorophenols in environmental water samples, where regulatory limits are often in the low ng/L (ppt) range.
Rationale
Direct analysis of phenols by LC-MS can suffer from poor ionization efficiency in electrospray ionization (ESI). Derivatization with DCBS-Cl creates a sulfonate ester that is not only more amenable to reversed-phase chromatography but also ionizes efficiently, typically in negative ESI mode, to form a [M-H]⁻ ion. The high mass and specific isotopic signature of the DCBS tag allow for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[4][5]
Materials and Reagents
-
Reagent: this compound (DCBS-Cl), ≥96% purity.
-
Standards: High-purity standards of target chlorophenols.
-
Solvents: LC-MS grade ACN, MeOH, and water. Formic acid.
-
Base: Pyridine.
-
Extraction: Dichloromethane (DCM).
-
Equipment: LC-MS/MS system (triple quadrupole), analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
Step-by-Step Protocol
Caption: Experimental workflow for the analysis of chlorophenols using DCBS-Cl derivatization.
1. Standard Solution Preparation:
-
Prepare stock solutions (1 mg/mL) of each chlorophenol in methanol.
-
Create a series of calibration standards by spiking a mixed working solution into reagent-free water to cover the expected concentration range (e.g., 10, 50, 100, 500, 1000 ng/L).
2. Sample Extraction:
-
Take 500 mL of the water sample (or calibration standard).
-
Adjust the pH to >10 with 2 M NaOH to convert phenols to their anionic phenoxide form, which is more reactive.
-
Perform liquid-liquid extraction (LLE) twice with 50 mL of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to near dryness under nitrogen.
3. Derivatization Procedure:
-
Reconstitute the residue in 200 µL of acetonitrile.
-
Add 20 µL of pyridine.
-
Add 50 µL of DCBS-Cl solution (1 mg/mL in acetonitrile).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool, evaporate to dryness, and reconstitute in 1 mL of 50:50 water:acetonitrile.
4. LC-MS/MS Analysis:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
MRM Transitions and Data
The power of MS/MS lies in its specificity. The precursor ion (the derivatized molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Analyte | Derivatized Precursor Ion [M-H]⁻ (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| 4-Chlorophenol | 412.9 | 125.0 | 199.0 |
| 2,4-Dichlorophenol | 446.9 | 159.0 | 199.0 |
| 2,4,6-Trichlorophenol | 480.8 | 193.0 | 199.0 |
| (Note: m/z values are illustrative and depend on the specific isotopes. The fragment at m/z 199 corresponds to the [SO₃-biphenyl]⁻ fragment, a common indicator of successful derivatization.) |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low/No Derivative Peak | Incomplete reaction; moisture in reagents; incorrect pH. | Ensure anhydrous conditions; use fresh reagents; check and adjust pH carefully before derivatization. |
| Multiple Peaks per Analyte | Side reactions; derivatization of impurities. | Optimize reaction temperature and time; improve sample clean-up before derivatization. |
| Poor Peak Shape | Column overload; incompatible reconstitution solvent. | Dilute sample; ensure reconstitution solvent matches initial mobile phase composition. |
| High Matrix Effects (MS) | Co-eluting interferences suppressing/enhancing ionization. | Improve sample clean-up (e.g., use a more selective SPE phase); adjust chromatography to separate analyte from interferences.[6] |
Conclusion
This compound is a powerful and versatile derivatization agent that significantly enhances the quantitative analysis of amines and phenols. By converting challenging analytes into stable derivatives with excellent chromatographic and detection properties, DCBS-Cl enables robust, sensitive, and specific quantification using common analytical platforms like HPLC-UV and LC-MS/MS. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-performance analytical methods for a wide range of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study | MDPI [mdpi.com]
Troubleshooting & Optimization
troubleshooting side reactions with 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven insights into . This guide is structured to address specific issues you may encounter, explaining the underlying chemistry and offering robust solutions.
Technical Support Center: 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
This guide provides troubleshooting for common side reactions and challenges encountered when using this compound in the synthesis of sulfonamides and other derivatives. The advice herein is grounded in established chemical principles to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a significant amount of a water-soluble byproduct that is reducing my yield. What is it and how can I prevent its formation?
Answer:
The most common water-soluble byproduct in reactions involving sulfonyl chlorides is the corresponding sulfonic acid, in this case, 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonic acid. This occurs due to the hydrolysis of the sulfonyl chloride group.[1][2] The sulfur atom in the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.[3]
Root Cause Analysis:
-
Presence of Moisture: The primary cause is the presence of water in your reaction setup. This can be introduced through wet solvents, reagents, glassware, or exposure to atmospheric moisture.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Extended Reaction Times: Longer reaction times increase the window of opportunity for hydrolysis to occur.
Troubleshooting & Prevention Protocol:
-
Strict Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄).
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. If using commercially available anhydrous solvents, ensure the septum is intact and use a dry needle/syringe for transfers. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. A positive pressure of the inert gas is recommended.
-
-
Controlled Temperature:
-
Maintain the recommended temperature for your specific reaction. If the reaction is exothermic, use an ice bath to control the temperature during reagent addition.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.[4]
-
Purification of the Final Product:
If hydrolysis has already occurred, you can often remove the sulfonic acid byproduct during the workup:
-
Aqueous Wash: The sulfonic acid is more water-soluble than the desired sulfonamide product. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to deprotonate the sulfonic acid, forming a salt that is preferentially extracted into the aqueous phase. Be cautious, as a strong base could potentially hydrolyze your desired product.
-
Aqueous HCl Scrubbing: For the crude sulfonyl chloride, scrubbing with aqueous HCl can extract the more water-soluble sulfonic acid.[1]
Question 2: My reaction with a primary/secondary amine is sluggish, and upon completion, I see multiple products on my TLC, including what appears to be a disubstituted product. What is happening?
Answer:
This issue likely stems from a combination of factors including the reactivity of your amine and potential side reactions like bis-sulfonylation of the amine or reaction with the solvent. The formation of multiple products suggests that the reaction conditions are not optimal for selective monosulfonylation.
Root Cause Analysis:
-
Insufficiently Nucleophilic Amine: If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, leading to a sluggish reaction.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong or sterically hindered can lead to other side reactions. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.
-
Bis-sulfonylation: With primary amines, it is possible for the resulting sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your amine and react with the sulfonyl chloride to form a sulfonate ester.[5]
Troubleshooting & Optimization Protocol:
-
Optimize the Base:
-
Stoichiometry: Use at least one equivalent of a non-nucleophilic base for each equivalent of the amine. For primary amines, using two equivalents of a milder base like pyridine can be beneficial.
-
Base Type: Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) could be trialed carefully.
-
-
Control Stoichiometry:
-
To avoid bis-sulfonylation, use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine). This ensures the sulfonyl chloride is consumed before it can react with the product sulfonamide.
-
-
Solvent Selection:
-
Use a non-nucleophilic, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Reaction Temperature:
-
Start the reaction at a low temperature (e.g., 0°C) and slowly warm to room temperature. For very unreactive amines, gentle heating may be required, but this should be optimized to minimize side reactions.
-
Illustrative Workflow for Optimizing Sulfonamide Synthesis:
Caption: Troubleshooting workflow for sulfonamide synthesis.
Question 3: I am attempting a Friedel-Crafts-type reaction using this compound with an aromatic substrate, but I am getting very low yields and a complex mixture of products. What could be the issue?
Answer:
While sulfonyl chlorides can be used in Friedel-Crafts reactions, they are generally less reactive than their acyl chloride counterparts. The complexity of your product mixture suggests that competing side reactions, such as polysulfonylation or rearrangement of the aromatic substrate, may be occurring under the harsh Lewis acid conditions.
Root Cause Analysis:
-
Deactivation of the Aromatic Ring: The product of the reaction, a diaryl sulfone, contains a strongly electron-withdrawing sulfonyl group. This deactivates the aromatic ring, making it less susceptible to further electrophilic substitution and potentially hindering the initial reaction.
-
Polysulfonylation: If your aromatic substrate is highly activated (e.g., phenols, anilines), it may undergo multiple sulfonylations.[6]
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) are critical. Too much or too strong a Lewis acid can lead to charring and other side reactions.
-
Isomer Formation: Depending on the directing groups on your aromatic substrate, you may be forming a mixture of ortho, meta, and para isomers, complicating purification.
Troubleshooting & Optimization Protocol:
-
Protecting Groups: For highly activated substrates like anilines, protecting the activating group can prevent polysulfonylation and improve regioselectivity. For example, an aniline can be protected as an acetanilide.[6]
-
Optimize Lewis Acid:
-
Screen Lewis Acids: Try milder Lewis acids such as FeCl₃, ZnCl₂, or SnCl₄.
-
Control Stoichiometry: Use a stoichiometric amount of the Lewis acid. A large excess should be avoided.
-
-
Temperature Control:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
-
Alternative Synthetic Routes:
-
Consider alternative methods for forming the C-S bond, such as a metal-catalyzed cross-coupling reaction if a suitable precursor is available.
-
Data Summary Table: Common Solvents for Sulfonylation Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Properties & Common Issues |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for dissolving starting materials, non-nucleophilic. Volatile. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Can form peroxides, must be freshly distilled from a drying agent. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic, good for dissolving a range of substrates. |
| Pyridine | 12.4 | 115 | Acts as a solvent and base/catalyst. Can be difficult to remove. |
| Toluene | 2.4 | 111 | Non-polar, allows for higher reaction temperatures. |
Visualizing the Primary Side Reaction: Hydrolysis
The following diagram illustrates the mechanism of hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, with a core focus on the optimization of reaction temperature. As Senior Application Scientists, we combine technical expertise with practical field insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound?
A1: The primary challenge is controlling the regioselectivity of the chlorosulfonation reaction on the 3,4-dichlorobiphenyl starting material. The two chlorine atoms on one ring and the phenyl group on the other are both ortho-, para-directing, which can lead to a mixture of isomers.[1] Additionally, the electron-withdrawing nature of the chlorine atoms deactivates the ring system, making the reaction more challenging than with unsubstituted biphenyl.[2] Temperature plays a critical role in managing these factors.
Q2: What is the expected major product in the chlorosulfonation of 3,4-dichlorobiphenyl?
A2: The desired product is this compound. The sulfonyl chloride group is expected to add to the 4-position of the unsubstituted phenyl ring. This is due to the directing effect of the 3',4'-dichlorophenyl group, which acts as a whole to direct incoming electrophiles to the para position of the other ring. Steric hindrance may also play a role in favoring the less hindered para-position over the ortho-positions.
Q3: What are the main side reactions to be aware of during this synthesis?
A3: The most common side reactions are:
-
Formation of isomeric sulfonyl chlorides: Electrophilic attack at other positions on the biphenyl scaffold can lead to a mixture of isomers.
-
Diaryl sulfone formation: This is a common byproduct in chlorosulfonation reactions, where the initially formed sulfonyl chloride reacts with another molecule of the starting material.[3]
-
Hydrolysis of the sulfonyl chloride: The product is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during workup.[4]
-
Polysulfonation: At higher temperatures or with a large excess of the sulfonating agent, more than one sulfonyl chloride group may be introduced onto the biphenyl rings.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking small aliquots from the reaction mixture (with caution), quenching them, and analyzing by:
-
Thin Layer Chromatography (TTC): To qualitatively observe the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, to identify and quantify the products and byproducts.
Troubleshooting Guide: Optimizing Reaction Temperature
Controlling the reaction temperature is paramount for maximizing the yield and purity of this compound. The following guide addresses common issues related to temperature optimization.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Explanation | Recommended Action |
| Reaction temperature is too low. | The chlorosulfonation of a deactivated aromatic ring like 3,4-dichlorobiphenyl requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be incomplete, resulting in a low yield of the desired product and a significant amount of unreacted starting material.[4] | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC. Be aware that higher temperatures can also lead to increased byproduct formation. |
| Reaction temperature is too high. | Excessively high temperatures can promote the formation of side products such as diaryl sulfones and polysulfonated derivatives. It can also lead to the degradation of the starting material and the product.[4] | If you observe a significant amount of byproducts, try lowering the reaction temperature. A temperature screening experiment is recommended to find the optimal balance between reaction rate and selectivity. |
| Hydrolysis during workup. | This compound is highly susceptible to hydrolysis. Quenching the reaction mixture with ice or water at an elevated temperature can lead to significant loss of product. | Ensure the reaction mixture is cooled to a low temperature (e.g., 0-5°C) before quenching. Perform the workup as quickly as possible and use cold water or ice. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Explanation | Recommended Action |
| Suboptimal reaction temperature. | The activation energies for the formation of different isomers can be different. Therefore, the reaction temperature can influence the ratio of the isomers formed. In some cases, lower temperatures may favor the formation of the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. | Conduct the reaction at a lower temperature to see if it improves the regioselectivity. It is advisable to perform a study at various temperatures (e.g., 0°C, room temperature, and elevated temperatures) to determine the optimal conditions for the desired isomer. |
| Steric and electronic effects. | The directing effects of the substituents on the biphenyl ring determine the position of electrophilic attack. While the 4-position is generally favored, some substitution at the ortho positions (2- and 6-) may occur. | While temperature is a key factor, other parameters like the choice of solvent and the rate of addition of the sulfonating agent can also influence regioselectivity. Consider using a non-polar solvent to potentially enhance para-selectivity. |
Issue 3: Formation of Diaryl Sulfone Byproduct
| Potential Cause | Explanation | Recommended Action |
| High reaction temperature. | The formation of diaryl sulfone is often favored at higher temperatures. | Lowering the reaction temperature is the most effective way to minimize the formation of this byproduct. |
| Localized high concentration of reactants. | Adding the starting material to the chlorosulfonic acid too quickly can create localized hot spots and high concentrations, promoting the side reaction. | Add the 3,4-dichlorobiphenyl to the chlorosulfonic acid slowly and with efficient stirring to ensure a homogeneous reaction mixture and better temperature control. |
| Incorrect stoichiometry. | An insufficient excess of the chlorosulfonating agent can lead to an increased proportion of the diaryl sulfone byproduct. | Ensure that a sufficient excess of chlorosulfonic acid is used. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for performing a temperature optimization study for the synthesis of this compound.
Materials:
-
3,4-Dichlorobiphenyl
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (typically 3-5 equivalents) and cool the flask in an ice-salt bath to the desired starting temperature (e.g., 0°C).
-
Addition of Starting Material: Dissolve 3,4-dichlorobiphenyl (1 equivalent) in a minimal amount of an inert solvent and add it dropwise to the cooled chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC at regular intervals.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the product with an inert solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer with cold water and then with a cold saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by recrystallization or column chromatography. Characterize the product and determine the yield and purity by NMR, MS, and HPLC.[5][6][7]
Temperature Screening: Repeat the above procedure at different temperatures (e.g., 0°C, 25°C, 50°C, and 70°C) to identify the optimal temperature for the highest yield and purity of the desired product.
Data Presentation
The following table provides a hypothetical summary of the results from a temperature optimization study.
| Reaction Temperature (°C) | Yield of this compound (%) | Purity by HPLC (%) | Major Byproducts Observed |
| 0 | 45 | 95 | Unreacted starting material |
| 25 | 75 | 92 | Isomeric sulfonyl chlorides |
| 50 | 85 | 88 | Isomeric sulfonyl chlorides, Diaryl sulfone |
| 70 | 70 | 75 | Diaryl sulfone, Polysulfonated products |
Visualization of the Experimental Workflow
Caption: Workflow for Temperature Optimization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
managing hydrolysis of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride during reaction
Welcome to the technical support center for 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the inherent challenge of hydrolysis during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an aromatic sulfonyl chloride.[1][2] Its chemical structure features a biphenyl core with two chlorine substituents and a reactive sulfonyl chloride group (-SO₂Cl). This functional group makes it a valuable reagent, primarily for the synthesis of sulfonamides and sulfonate esters. Sulfonamides, in particular, are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and presence in a wide array of pharmaceuticals.[3][4] The biphenyl scaffold itself is a common motif in drug discovery.
Q2: What is hydrolysis and why is this compound susceptible to it?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water. Even trace amounts of moisture in the reaction environment can lead to the conversion of the sulfonyl chloride into the corresponding, and often unreactive, sulfonic acid.[5][6]
Q3: What is the chemical pathway of hydrolysis for this compound?
The hydrolysis of this compound proceeds via nucleophilic attack of water on the electrophilic sulfur atom. This results in the displacement of the chloride ion and the formation of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonic acid and hydrochloric acid (HCl).
Caption: Hydrolysis pathway of the sulfonyl chloride.
Q4: How can I detect if significant hydrolysis has occurred in my reaction?
You can detect hydrolysis through several methods:
-
Thin-Layer Chromatography (TLC): The resulting sulfonic acid is significantly more polar than the starting sulfonyl chloride. It will appear as a distinct spot with a much lower Rf value, often remaining at the baseline in many common solvent systems.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can definitively identify the mass of the sulfonic acid byproduct in your crude reaction mixture.
-
pH Change: The generation of HCl during hydrolysis will make the reaction mixture acidic. If your reaction is unbuffered, you may be able to detect a drop in pH.
-
Workup Observations: Upon adding an aqueous solution during workup, the unreacted sulfonyl chloride may hydrolyze rapidly. If you notice effervescence (HCl gas) or a significant exotherm at this stage, it indicates a large amount of the starting material was still present.
Q5: What are the primary consequences of uncontrolled hydrolysis?
Uncontrolled hydrolysis can severely compromise your experiment by:
-
Reducing Yield: The primary consequence is the consumption of your starting material, leading to a lower yield of the desired product.
-
Complicating Purification: The sulfonic acid byproduct can complicate the purification process, sometimes forming emulsions during extraction or requiring specialized chromatography conditions for removal.[7]
-
Altering Reaction Conditions: The generation of HCl can alter the pH of the reaction, potentially catalyzing unwanted side reactions or deactivating sensitive reagents.
Troubleshooting Guide: Low Yield & Hydrolysis Management
This guide is structured to help you diagnose and resolve issues related to the hydrolysis of this compound.
Caption: Troubleshooting flowchart for hydrolysis issues.
Key Parameter Control for Minimizing Hydrolysis
To proactively manage hydrolysis, careful control over experimental parameters is crucial. The following table summarizes best practices.
| Parameter | Recommended Control | Rationale & Explanation |
| Atmosphere | Inert Atmosphere (Nitrogen or Argon) | Excludes atmospheric moisture from the reaction vessel. This is a fundamental requirement for handling water-sensitive reagents.[8] |
| Glassware | Oven-dried (>120°C) or flame-dried under vacuum | Removes adsorbed water from the glass surfaces, which can be a significant source of contamination. |
| Solvents | Anhydrous, non-protic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane) | These solvents do not have reactive protons (like water or alcohols) and can be obtained in very dry forms, minimizing the primary reactant for hydrolysis.[9] |
| Reagents | Use anhydrous grade reagents. Dry solids under vacuum if necessary. | Ensures that your amine, alcohol, and base are not introducing water into the system. |
| Temperature | 0°C to Room Temperature | Lowering the temperature slows the rate of all reactions, including the undesired hydrolysis, often more significantly than the desired sulfonylation.[9] |
| Base | Pyridine or a tertiary amine (e.g., Triethylamine (TEA), DIPEA) | A base is required to scavenge the HCl produced during the reaction.[10] Pyridine can also act as a nucleophilic catalyst. Using at least 1.2-2.0 equivalents is common. |
| Order of Addition | Add sulfonyl chloride to the amine/alcohol solution | This method ensures the sulfonyl chloride is always in the presence of an excess of the desired nucleophile, favoring the intended reaction over hydrolysis.[11] |
| Concentration | Moderate concentration (0.1 - 0.5 M) | While highly dependent on the specific reaction, very dilute conditions can slow the desired bimolecular reaction, giving background hydrolysis more time to occur. |
Experimental Protocols
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Place all glassware (reaction flask, stir bar, addition funnel, condenser) in an oven at >120°C for at least 4 hours (or overnight).
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) via a manifold or balloon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Solvent & Reagent Transfer: Use anhydrous solvents directly from a solvent purification system or a Sure/Seal™ bottle. Transfer liquids via a dry syringe or cannula. Add solids quickly against a positive flow of inert gas.
Protocol 2: General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, all under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Using a dry syringe, add this solution dropwise to the cold amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[8] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
By implementing these rigorous techniques and understanding the chemical principles at play, researchers can successfully manage the hydrolysis of this compound and achieve high yields of their desired products.
References
- 1. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 501697-80-9 [amp.chemicalbook.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, moving from general principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts in Sulfonylation Reactions
Q1: What are the most common reactions involving this compound?
This compound is a versatile reagent primarily used in two main types of transformations:
-
Sulfonamide Bond Formation: This is the most frequent application, where the sulfonyl chloride reacts with a primary or secondary amine to form a sulfonamide. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents.[1][2] The classical approach involves reacting the sulfonyl chloride with an amine in the presence of a base.[3]
-
Cross-Coupling Reactions: The sulfonyl chloride moiety can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the sulfonyl chloride can act as an electrophilic partner, leading to the formation of carbon-carbon or carbon-sulfur bonds.[4][5][6]
Q2: I am performing a standard sulfonamide synthesis with an amine. What is the role of the base, and which one should I choose?
In a standard sulfonylation reaction, a base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[3] If not neutralized, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Common Base Choices:
-
Tertiary Amines: Pyridine, triethylamine (Et₃N), and diisopropylethylamine (DIPEA or Hünig's base) are commonly used.[3] Their primary role is to act as an HCl scavenger. The choice among them often depends on the steric hindrance of the amine and the desired reaction conditions.
-
Inexpensive Amines: If your amine starting material is inexpensive and easily removable, it can be used in excess (approximately 2 equivalents) to act as both the nucleophile and the base.[3]
Troubleshooting Tip: If you observe low conversion, ensure you are using at least one equivalent of the base.
Section 2: Catalyst Selection for Advanced C-N Bond Formation
Q3: My amine is weakly nucleophilic, and the standard base-mediated reaction is not working. What catalytic systems can I use for this challenging sulfonamide formation?
For less reactive or electron-deficient amines, transition metal catalysis can be highly effective for forming the C-N bond. These methods often offer milder reaction conditions and broader substrate scope.
Recommended Catalytic Systems:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful method can be adapted for sulfonamide synthesis. The choice of phosphine ligand is critical for reaction success.[7][8] Bidentate phosphine ligands like BINAP and DPPF were early developments that showed good results.[7]
-
Nickel-Catalyzed Sulfonamidation: Nickel catalysis, particularly with photosensitization, provides an efficient route to N-aryl and N-heteroaryl sulfonamides from aryl halides and sulfonamides.[2] This can be an alternative approach where you first synthesize the sulfonamide from a simpler amine and then perform the nickel-catalyzed cross-coupling.
-
Copper-Catalyzed Reactions: Copper(II)-catalyzed systems have been developed for the one-pot synthesis of sulfonamides from boronic acids, amines, and a sulfur dioxide source.[1]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling
Problem: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am getting low to no yield of the desired cross-coupled product.
This issue can stem from several factors, from catalyst selection to reaction setup. The following decision tree can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Detailed Troubleshooting Steps:
-
Incorrect Catalyst Choice: The combination of the palladium precursor and the ligand is critical. For sulfonyl chlorides, which can be challenging electrophiles, standard catalysts may not be sufficient.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture.
-
Action: Ensure you are using an inert atmosphere (e.g., nitrogen or argon) and dry solvents. Degassing the solvent prior to use is highly recommended.
-
-
Suboptimal Base: The base plays a role in activating the boronic acid for transmetalation.[11]
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[12]
-
Action: Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. Monitor your starting materials by TLC or LC-MS to see if the boronic acid is degrading under the reaction conditions.
-
-
Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the electrophile.[12]
-
Action: Homocoupling is often exacerbated by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[12] Rigorous degassing can help minimize this. Dehalogenation can occur if there are sources of hydride in the reaction.
-
Guide 2: Formation of Polysulfonylated Byproducts
Problem: In my sulfonylation reaction with an aniline derivative, I am observing di- or even tri-sulfonylated products, which complicates purification and lowers the yield of my desired mono-sulfonylaniline.
Cause: Polysulfonylation occurs when the aniline ring is activated enough to undergo multiple substitutions. This is more likely with unprotected anilines under harsh reaction conditions.[13]
Troubleshooting Steps:
-
Protect the Amino Group: This is the most effective strategy. Acetylation of the aniline to form an acetanilide is a common and effective method.[13] The electron-withdrawing nature of the acetyl group deactivates the aromatic ring, preventing over-sulfonylation.[13]
-
Control Stoichiometry: Carefully control the stoichiometry of the this compound. Using a large excess should be avoided.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product. Monitor the reaction progress over time to find the optimal endpoint.
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Sulfonamide Synthesis
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equiv.) and a suitable dry solvent (e.g., dichloromethane or THF).
-
Cool the mixture in an ice bath (0 °C).
-
Add a tertiary amine base, such as triethylamine (1.2-1.5 equiv.).
-
In a separate flask, dissolve this compound (1.0-1.1 equiv.) in the same dry solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol%), a suitable phosphine ligand (e.g., RuPhos at 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent (e.g., THF, dioxane, or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Summary
Table 1: Common Catalysts for Sulfonamide-Directed C-H Functionalization
| Desired Transformation | Common Catalyst Family | Typical Ligand/Additive |
| Arylation | Palladium (Pd) | Phosphine ligands, pivalic acid |
| Alkenylation | Palladium (Pd) | Phosphine ligands |
| Amidation | Cobalt (Co) | Not always required |
| Borylation | Iridium (Ir) | Bipyridine-based ligands |
| Alkylation | Ruthenium (Ru) | Not always required |
This table is a general guide. Optimal conditions should be determined experimentally.[14]
Safety Information
Handling this compound:
-
Hazards: This compound is corrosive and can cause severe skin burns and eye damage.[15] It may also be toxic if swallowed or inhaled. It reacts with water, potentially releasing toxic gas.
-
Precautions: Always handle this reagent in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place away from moisture and incompatible substances.[16]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. afgsci.com [afgsci.com]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Solvent Effects on the Reactivity of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride in your experiments. Here, we will delve into the critical role of solvent choice on the reactivity of this versatile reagent, helping you navigate potential challenges and optimize your reaction outcomes.
Introduction to this compound
This compound is a key building block in medicinal chemistry and organic synthesis, primarily utilized for the preparation of sulfonamides.[1] Its reactivity is centered around the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The biphenyl scaffold, substituted with two chlorine atoms, influences the electronic properties and steric environment of the reactive center. Understanding how solvents interact with this molecule is paramount to achieving desired reaction rates, yields, and selectivity.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis with this compound is proceeding very slowly. What could be the cause?
A1: A sluggish reaction rate is a common issue that can often be traced back to your choice of solvent. Several factors related to the solvent can be at play:
-
Poor Solubility: this compound and/or your amine nucleophile may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and consequently, a slow reaction.
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing the transition state of the reaction. For Sₙ2 reactions, which are common for sulfonyl chlorides with amines, polar aprotic solvents are generally preferred.
-
Protic Solvent Interference: If you are using a protic solvent (e.g., alcohols, water), it can form hydrogen bonds with your amine nucleophile. This "caging" effect, known as solvation, stabilizes the nucleophile, making it less available to attack the electrophilic sulfur of the sulfonyl chloride, thus slowing down the reaction.[2]
Q2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed sulfonyl chloride (sulfonic acid). How can I prevent this?
A2: The formation of 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonic acid is a clear indication of hydrolysis, a common side reaction for sulfonyl chlorides. This is almost always due to the presence of water in your reaction.
-
Use Anhydrous Solvents: Ensure that your solvent is rigorously dried before use. Commercially available anhydrous solvents are recommended.
-
Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried under an inert atmosphere. Ensure your amine and any bases used are also free of water.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
Q3: My reaction is giving a low yield of the desired sulfonamide, and I see multiple spots on my TLC plate. What are potential side reactions?
A3: Besides hydrolysis, other side reactions can occur, particularly if the reaction conditions are not optimized:
-
Reaction with Protic Solvents: As mentioned, protic solvents can react with the sulfonyl chloride in a process called solvolysis, leading to the formation of undesired sulfonic acid esters (if an alcohol is the solvent) or the sulfonic acid (if water is present).[3]
-
Double Sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), it is possible for the initial product (R-NH-SO₂-Ar) to be deprotonated and react with a second molecule of the sulfonyl chloride, leading to a bis-sulfonated product (R-N(SO₂-Ar)₂). This can often be mitigated by controlling the stoichiometry and reaction temperature.
-
Elimination Reactions: While less common for aromatic sulfonyl chlorides, under strongly basic conditions, elimination reactions can sometimes occur if there are acidic protons alpha to the sulfonyl group (not applicable to this specific reagent).
Q4: How does the choice between a polar protic and a polar aprotic solvent affect the reaction of this compound with an amine?
A4: The choice between these two solvent types can have a profound impact on the reaction mechanism and rate. The reaction of a sulfonyl chloride with an amine typically proceeds through a nucleophilic substitution pathway, most often Sₙ2-like.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can hydrogen bond with the amine nucleophile, stabilizing it and reducing its nucleophilicity. This leads to a slower reaction rate. They can also stabilize the leaving group (chloride ion) through hydrogen bonding. While they can promote Sₙ1-type reactions by stabilizing carbocation intermediates, this is less relevant for the S-Cl bond in sulfonyl chlorides under typical sulfonamide synthesis conditions.[2]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess dipoles that can solvate cations (like the counter-ion of a deprotonated amine) but do not have acidic protons to form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, significantly accelerating the Sₙ2 reaction. Therefore, for the synthesis of sulfonamides from this compound, polar aprotic solvents are generally the superior choice.
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
This troubleshooting guide follows a logical flow to diagnose the root cause of low or no product formation.
References
dealing with low solubility of starting materials in sulfonylation
Welcome to the Technical Support Center for troubleshooting sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low solubility of starting materials during sulfonylation. Here, we provide in-depth technical guidance, field-proven insights, and practical protocols to overcome these common hurdles.
Introduction: The Challenge of Low Solubility in Sulfonylation
Sulfonamides are a cornerstone in medicinal chemistry and material science.[1] The synthesis, typically involving the reaction of an amine or alcohol with a sulfonyl chloride, is often straightforward.[1][2] However, a frequent and significant challenge arises when starting materials, particularly complex amines or alcohols, exhibit poor solubility in common organic solvents. This low solubility can lead to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts.[3]
This guide provides a structured approach to diagnosing and solving solubility issues in your sulfonylation reactions. We will explore various strategies, from solvent optimization to advanced techniques like phase-transfer catalysis and ultrasound-assisted synthesis.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter during your experiments in a practical Q&A format.
Q1: My starting amine/alcohol has very low solubility in the reaction solvent, leading to a heterogeneous mixture and poor conversion. What are my immediate options?
A1: When faced with a poorly soluble starting material, the most direct approach is to modify the reaction medium to enhance solvation. Here’s a logical progression of strategies:
1. Solvent Screening and the Use of Co-solvents:
-
Rationale: The principle of "like dissolves like" is paramount. If your starting material is nonpolar, a nonpolar solvent is a good starting point. However, for many complex molecules, a single solvent may not be sufficient. A co-solvent system can modulate the polarity of the reaction medium to better match the solute.[4][5][6] The addition of a small amount of a miscible organic solvent can significantly increase the solubility of a poorly water-soluble compound. This can sometimes lead to solubility increases of several orders of magnitude.
-
Recommended Co-solvents: For increasing the polarity of a nonpolar solvent, consider adding small amounts of THF, dioxane, or acetonitrile. Conversely, to decrease the polarity of a polar solvent, toluene or dichloromethane can be effective.
-
Experimental Protocol: Start by testing the solubility of your starting material in a range of common solvents (e.g., DCM, THF, MeCN, Toluene, DMF). If solubility is still low, create binary mixtures (e.g., 9:1, 4:1, 1:1 ratios of a primary solvent to a co-solvent) and assess solubility. Run small-scale test reactions in the most promising solvent systems to evaluate the impact on reaction rate and yield.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Notes |
| Toluene | 2.38 | 2.4 | Good for nonpolar substrates. |
| Dichloromethane (DCM) | 9.08 | 3.1 | A versatile solvent for a range of polarities. |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | A good polar aprotic solvent. |
| Acetonitrile (MeCN) | 37.5 | 5.8 | A polar aprotic solvent, often used in biphasic systems. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | A highly polar aprotic solvent, effective at dissolving many polar compounds. |
2. Temperature Adjustment:
-
Rationale: In many cases, increasing the reaction temperature can improve the solubility of the starting material. However, this must be balanced against the potential for thermal degradation of reactants or products and the possibility of side reactions.
-
Recommendation: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious, as higher temperatures can also accelerate the hydrolysis of the sulfonyl chloride.
Q2: I'm observing a biphasic reaction mixture, and the reaction is stalled. How can I facilitate the reaction between the two phases?
A2: A biphasic system indicates poor miscibility between your reactants and the solvent. To overcome this mass transfer limitation, you can employ phase-transfer catalysis.
Phase-Transfer Catalysis (PTC):
-
Mechanism: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[7] Typically, quaternary ammonium or phosphonium salts are used.[7][8] The catalyst's lipophilic cation pairs with the anionic reactant (e.g., a deprotonated amine) and shuttles it from the aqueous or solid phase into the organic phase containing the sulfonyl chloride.[8] This dramatically increases the reaction rate.[7]
-
Advantages: PTC is a powerful technique that can lead to faster reactions, milder reaction conditions, and the use of less hazardous solvents.[7][9]
-
Common Catalysts: Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and benzyltriethylammonium chloride (TEBAC).
-
Experimental Protocol:
-
Dissolve the amine and a base (e.g., NaOH or K₂CO₃) in water.
-
Dissolve the sulfonyl chloride in a water-immiscible organic solvent (e.g., toluene, DCM).
-
Add the phase-transfer catalyst (typically 1-10 mol%) to the biphasic mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the phases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Caption: Mechanism of Phase-Transfer Catalysis in Sulfonylation.
Q3: I've tried co-solvents and PTC without success. Are there any other techniques to enhance the reaction rate for my very poorly soluble substrate?
A3: When conventional methods fail, applying external energy in the form of ultrasound can be highly effective.
Ultrasound-Assisted Synthesis (Sonochemistry):
-
Mechanism: High-frequency sound waves (ultrasound) passed through a liquid medium create, grow, and collapse microscopic bubbles.[10][11] This phenomenon, known as acoustic cavitation, generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates.[10][11] For heterogeneous reactions, the microjets formed during bubble collapse can effectively clean and activate the surface of solid reactants, improving mass transport.[10]
-
Advantages: Sonication can dramatically shorten reaction times, increase yields, and often allows for reactions to occur at lower temperatures.[12][13][14] It is considered a green chemistry technique as it can reduce the need for harsh solvents and high temperatures.[13]
-
Experimental Setup:
-
Place the reaction vessel containing the heterogeneous mixture in an ultrasonic cleaning bath or use an ultrasonic probe immersed in the reaction mixture.
-
Ensure the liquid level in the bath is appropriate for efficient energy transfer.
-
Monitor the reaction temperature, as sonication can cause heating. A cooling bath may be necessary.
-
Follow the reaction progress by standard analytical techniques.
-
Caption: Workflow for Ultrasound-Assisted Sulfonylation.
Frequently Asked Questions (FAQs)
Q: Can I use a solvent-free approach for my sulfonylation reaction?
A: Yes, solvent-free, or "neat," reactions can be an excellent option, particularly if both the amine/alcohol and the sulfonyl chloride are liquids at the reaction temperature.[2] This approach is environmentally friendly and can lead to high reaction rates due to the high concentration of reactants.[15] For solid starting materials, gentle heating may be required to create a melt. However, this method is not suitable for thermally sensitive substrates.[3]
Q: Are there alternative sulfonating agents I can use if my sulfonyl chloride is the source of the solubility problem?
A: While sulfonyl chlorides are the most common sulfonating agents, other reagents can be employed.[16][17] For instance, sulfonic anhydrides can be used and sometimes offer different solubility profiles.[18] Additionally, in situ generation of the sulfonating agent from precursors like sodium sulfinates can be a viable strategy.[19]
Q: How does the choice of base affect a sulfonylation reaction with a poorly soluble starting material?
A: The base is crucial for neutralizing the HCl generated during the reaction.[15] For heterogeneous reactions, an insoluble inorganic base like potassium carbonate can be effective, especially when combined with vigorous stirring or sonication.[15] In PTC systems, an aqueous solution of a strong base like sodium hydroxide is commonly used.[9] The choice of base should be compatible with the overall reaction conditions and the stability of your starting materials and product.
References
- 1. cbijournal.com [cbijournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. youtube.com [youtube.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. hielscher.com [hielscher.com]
- 13. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Removing Excess Sulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of excess sulfonyl chloride from a reaction mixture. Unreacted sulfonyl chlorides are reactive, corrosive, and can significantly complicate product purification.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the purity and integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted sulfonyl chloride?
A: Leaving excess sulfonyl chloride in your reaction mixture is problematic for several reasons. These highly reactive electrophiles can:
-
React with Water (Hydrolysis): Sulfonyl chlorides readily hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1] These acidic byproducts can degrade acid-sensitive products and complicate purification by altering the pH of aqueous layers during extraction.[1][3]
-
Complicate Purification: The polarity of sulfonyl chlorides can be very similar to that of the desired product, leading to co-elution during column chromatography and making separation difficult.[2]
-
React with Solvents and Reagents: If not removed, they can react with nucleophilic solvents (e.g., methanol used in chromatography) or subsequent reagents, leading to the formation of unexpected impurities.[1]
-
Pose Safety Risks: Sulfonyl chlorides are often corrosive, toxic, and lachrymatory (tear-inducing) substances.[1] Proper quenching and removal are essential for safe handling.
Q2: What are the primary strategies for removing excess sulfonyl chloride?
A: The core strategy is to "quench" the unreacted sulfonyl chloride. This involves converting it into a new compound with significantly different physical properties (e.g., polarity, solubility) that can be easily separated from your desired product. The main approaches are:
-
Aqueous Workup (Hydrolysis): The most common method, involving the addition of water or an aqueous basic solution to hydrolyze the sulfonyl chloride into a water-soluble sulfonic acid salt.[1][2]
-
Amine Quenching: Adding a simple amine to form a sulfonamide, which often has a different polarity than the target product, facilitating chromatographic separation.[2]
-
Scavenger Resins: Using polymer-bound nucleophiles (like amines) that react with the sulfonyl chloride. The resin is then simply filtered off.[1][2]
The best method depends on the stability of your product and its physical properties.[2]
Q3: How can I monitor the removal of the sulfonyl chloride during the workup?
A: Thin-Layer Chromatography (TLC) is the most efficient and common method.[1][2] By spotting the crude reaction mixture and the mixture after quenching/washing, you can visually track the disappearance of the sulfonyl chloride spot. It is crucial to choose a solvent system that provides good separation between your product, the starting material, and the sulfonyl chloride.[1]
Troubleshooting Guides & Detailed Protocols
This section addresses specific problems you might encounter and provides step-by-step solutions.
Issue 1: My product is sensitive to acid or base, making standard aqueous workups risky.
-
Possible Cause: Your target molecule contains functional groups that are labile (unstable) under acidic or basic conditions, such as esters, acetals, or certain protecting groups.[2] The byproducts of sulfonyl chloride hydrolysis (sulfonic acid and HCl) can cause degradation.[1]
-
Solution 1: Quenching with a Non-Basic Nucleophile. Use a simple, non-basic amine to quench the excess sulfonyl chloride. The resulting sulfonamide can be removed via chromatography.
-
Solution 2: Employing Scavenger Resins. This is often the ideal solution for sensitive compounds. The reaction occurs on a solid support, which is then filtered away, avoiding harsh aqueous conditions entirely.
Protocol 1: Workup Using a Scavenger Resin
This protocol is recommended for products that are sensitive to aqueous acid/base conditions.
Methodology:
-
Selection: Choose a polymer-bound amine scavenger, such as aminomethyl polystyrene. Use 2-3 equivalents relative to the excess amount of sulfonyl chloride used.
-
Reaction: Once the primary reaction is complete (as monitored by TLC), add the scavenger resin directly to the reaction mixture.
-
Stirring: Allow the mixture to stir at room temperature. The required time can range from a few hours to overnight.
-
Monitoring: Monitor the reaction for the disappearance of the sulfonyl chloride spot by TLC.[2]
-
Isolation: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Purification: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is now ready for purification.[1]
Issue 2: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.
-
Possible Cause: The polarity of your product and the sulfonyl chloride are too similar for effective separation with standard solvent systems.[2]
-
Solution: Modify the Sulfonyl Chloride's Polarity via Quenching. Before attempting chromatography, you must chemically alter the sulfonyl chloride. An aqueous basic workup is highly effective here, as it converts the relatively non-polar sulfonyl chloride into a very polar and water-soluble sulfonate salt.
Protocol 2: Standard Aqueous Basic Workup
This is the most common and robust method for removing sulfonyl chlorides when the product is stable to base.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial as the quenching process is often exothermic.[1]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base while stirring vigorously.[2] Continue stirring for 15-30 minutes to ensure complete hydrolysis.
-
Dilution & Separation: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Separate the organic and aqueous layers. The sodium sulfonate byproduct will be in the aqueous layer.[1][2]
-
Extraction: Extract the aqueous layer one or two more times with the organic solvent to recover all of your product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water: To remove the bulk of the sulfonate salt.
-
Brine (Saturated NaCl solution): To break up any emulsions and remove residual water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Workflow Visualization
The decision-making process for choosing a workup procedure can be summarized as follows:
Caption: Decision tree for selecting a sulfonyl chloride workup procedure.
Troubleshooting Summary Table
| Issue Encountered | Probable Cause | Recommended Solution(s) | Key Parameter to Control |
| Low product yield after aqueous workup | Product degradation by acidic/basic conditions. | Use a scavenger resin or a non-aqueous amine quench.[2] | pH, exposure time to aqueous solution. |
| Incomplete removal of sulfonyl chloride | Insufficient quenching agent or poor mixing. | Increase the excess of the quenching agent; ensure vigorous stirring, especially in biphasic systems.[2] | Stoichiometry, agitation speed. |
| Formation of unexpected byproducts | Reaction of sulfonyl chloride with nucleophilic solvents or complex quenching agents. | Use a simple quenching agent like water or ice; avoid alcohol solvents in the initial workup.[1] | Choice of quenching agent and solvent. |
| Emulsion formation during extraction | Presence of polar impurities or fine particulates. | Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. | Ionic strength of the aqueous layer. |
Chemical Transformation Overview
The chemical changes underlying the primary quenching strategies are essential to understand.
Caption: Chemical transformations of sulfonyl chloride during workup.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating Sulfonamide Structures by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific integrity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level picture of a molecule's structure. This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR spectroscopy for the structural validation of sulfonamide products, complete with experimental protocols and supporting data.
The Unrivaled Power of NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) provide crucial information about a molecule's mass and fragmentation, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, NMR is unparalleled in its ability to map out the complete carbon-hydrogen framework of a molecule.[1][2] This makes it an indispensable tool in drug discovery and development for confirming the identity and purity of newly synthesized compounds.[3][4][5]
NMR spectroscopy offers several advantages:
-
Non-destructive: The sample can be recovered after analysis.[2][6]
-
Quantitative: The signal intensity is directly proportional to the number of nuclei, allowing for the determination of the relative ratios of different protons in a molecule.[6]
-
Rich Structural Information: NMR provides data on the chemical environment of each proton and carbon, their connectivity, and even their spatial proximity.[3][7]
However, it's important to acknowledge its limitations:
-
Lower Sensitivity: Compared to MS, NMR requires a higher sample concentration.[6][7]
-
Higher Cost: NMR instrumentation and maintenance are more expensive.[2]
-
Complexity for Large Molecules: Spectra of high molecular weight compounds can be complex and difficult to interpret.[2]
A Comparative Overview of Analytical Techniques for Sulfonamide Characterization
| Technique | Information Provided | Strengths for Sulfonamide Analysis | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.[3][7] | Unambiguous structure confirmation, identification of isomers, and assessment of purity.[4] | Lower sensitivity, higher cost, potential for signal overlap in complex molecules.[2][7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, useful for confirming molecular formula and identifying known compounds through library matching. | Provides limited information on the specific arrangement of atoms (isomer differentiation can be challenging). The sample is destroyed during analysis.[6][8] |
| FTIR Spectroscopy | Presence of functional groups (e.g., S=O, N-H, aromatic C-H).[1] | Quick and simple method to confirm the presence of the key sulfonamide functional group.[9] | Provides limited information on the overall molecular structure and connectivity.[1] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be difficult to obtain. |
Deciphering the ¹H NMR Spectrum of a Sulfonamide
The ¹H NMR spectrum provides a wealth of information about the protons in a molecule. For a typical sulfonamide, we can expect to see signals in several distinct regions.
Characteristic ¹H Chemical Shifts for Sulfonamides
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Sulfonamide N-H | 8.0 - 11.0[9][10] | The chemical shift is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet. The proton's signal at 8.07–8.09 ppm can indicate the formation of the target sulfonamide compound.[11] |
| Aromatic C-H | 6.5 - 8.5[9][10] | The specific chemical shifts and splitting patterns depend on the substitution pattern of the aromatic ring. |
| Alkyl C-H (α to N) | 2.5 - 3.5 | Protons on a carbon directly attached to the sulfonamide nitrogen. |
| Alkyl C-H (α to S) | 2.8 - 3.2 | Protons on a carbon directly attached to the sulfonyl group. |
| Other Alkyl C-H | 0.8 - 2.5 | Protons on other aliphatic chains in the molecule. |
Note: These are approximate ranges and can vary depending on the specific molecular structure and the solvent used.
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the natural abundance of ¹³C is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.
Characteristic ¹³C Chemical Shifts for Sulfonamides
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic C (ipso to S) | 135 - 150 | The carbon atom directly attached to the sulfonyl group. |
| Aromatic C (other) | 110 - 140[9] | The chemical shifts of other aromatic carbons depend on the substituents on the ring. |
| Alkyl C (α to N) | 40 - 55 | Carbon directly attached to the sulfonamide nitrogen. |
| Alkyl C (α to S) | 40 - 55 | Carbon directly attached to the sulfonyl group. |
| Other Alkyl C | 10 - 40 | Carbons in other aliphatic chains. |
Note: These are approximate ranges and can vary depending on the specific molecular structure and the solvent used.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a sulfonamide product. The causality behind each step is explained to ensure a self-validating system.
Step 1: Sample Preparation - The Foundation of Quality Data
-
Weighing the Sample: Accurately weigh 5-25 mg of the sulfonamide for ¹H NMR and 20-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical.
-
Chloroform-d (CDCl₃): A good first choice for many non-polar to moderately polar sulfonamides due to its low cost and ability to dissolve a wide range of organic compounds.[12]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for more polar sulfonamides that may have poor solubility in CDCl₃. It is also a good solvent for observing exchangeable protons like the sulfonamide N-H, which often appears as a sharp, well-resolved peak in this solvent.[12]
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): Used for highly polar or water-soluble sulfonamides. Note that in these protic solvents, the sulfonamide N-H proton may exchange with the solvent's deuterium, leading to a diminished or absent signal.
-
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube. This removes any particulate matter that can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Caption: Workflow for NMR sample preparation and analysis.
Step 2: Data Acquisition - Optimizing for Clarity
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30-45° pulse is typically used for routine spectra to allow for a shorter relaxation delay.
-
Spectral Width: Set to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence.
-
Spectral Width: Set to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans: Due to the lower sensitivity, a larger number of scans (e.g., 128 to 1024 or more) is typically required.
-
Relaxation Delay (d1): A 2-second delay is a good starting point.
-
Step 3: Data Processing and Interpretation - From Signal to Structure
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a mathematical process called Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to each signal.
-
Analysis of Splitting Patterns (¹H NMR): The splitting of a proton signal (multiplicity) is caused by the influence of neighboring, non-equivalent protons (spin-spin coupling). The "n+1 rule" is often applicable, where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons.
-
Correlation with Expected Structure: The observed chemical shifts, integrals, and coupling patterns are compared with the expected values for the target sulfonamide structure.
Advanced NMR Techniques for Unambiguous Assignments
For more complex sulfonamide structures where the 1D spectra may have overlapping signals, 2D NMR techniques are invaluable.[13][14][15][16]
-
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows which protons are directly attached to which carbons. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows longer-range couplings between protons and carbons (typically 2-3 bonds). This is extremely useful for connecting different fragments of a molecule.
Caption: Decision workflow for employing 2D NMR techniques.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the structural validation of sulfonamide products. By following a systematic and well-reasoned experimental protocol, researchers can obtain high-quality data that, when properly interpreted, provides an unambiguous confirmation of the target molecular structure. While other analytical techniques provide complementary information, NMR remains the gold standard for the comprehensive structural elucidation of organic molecules in solution.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. azooptics.com [azooptics.com]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. creative-biostructure.com [creative-biostructure.com]
Navigating the Invisible: A Comparative Guide to LC-MS/MS Method Validation for Derivatized Analytes
In the landscape of bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a pillar of sensitivity and selectivity.[1] However, the inherent physicochemical properties of many crucial analytes—ranging from endogenous metabolites to pharmaceutical compounds—can render them nearly invisible to even the most sophisticated instruments. High polarity, poor ionization efficiency, and low molecular weight are common hurdles that challenge chromatographic retention and mass spectrometric detection.[2][3][4] Chemical derivatization emerges as a powerful strategy, transforming these challenging molecules into forms amenable to robust and reliable quantification.[3][5][6]
This guide provides an in-depth comparison of common derivatization strategies and a comprehensive framework for the subsequent LC-MS/MS method validation, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower researchers in their analytical endeavors.
The "Why" of Derivatization: Transforming Analytes for Enhanced Detection
The primary objective of derivatization in LC-MS/MS is to modify the chemical structure of an analyte to improve its analytical performance.[7] This is achieved by targeting specific functional groups (e.g., amines, carboxyls, hydroxyls, thiols) and introducing a tag that imparts more favorable characteristics. The key advantages of this approach include:
-
Improved Chromatographic Retention: Highly polar analytes often exhibit poor retention on commonly used reversed-phase columns. Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation from interfering matrix components.[2][3]
-
Enhanced Ionization Efficiency: Many derivatizing agents possess moieties that are readily ionizable, such as tertiary amines which are easily protonated in positive ion mode electrospray ionization (ESI). This can dramatically increase the signal intensity of the analyte.[2][3][4]
-
Increased Specificity and Selectivity: By targeting a specific functional group, derivatization can help to differentiate the analyte from other structurally similar compounds in the matrix. The derivatizing agent also introduces a characteristic mass shift and fragmentation pattern, which can be exploited in MS/MS for highly selective detection.
-
Improved Stability: Some analytes may be unstable in the biological matrix or during sample processing. Derivatization can protect labile functional groups, preventing degradation and ensuring accurate quantification.[3]
A Comparative Analysis of Common Derivatization Reagents for Amine-Containing Analytes
The selection of a derivatization reagent is a critical decision that depends on the analyte's functional groups, the sample matrix, and the desired analytical outcome. Here, we compare three widely used reagents for the derivatization of primary and secondary amines: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
| Derivatization Agent | Target Analytes | Key Advantages | Key Disadvantages | Typical LLOQ Improvement |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols | Versatile, produces stable derivatives, significantly enhances ionization efficiency in ESI+, commercially available in isotopically labeled forms for use as internal standards.[4][8][9] | Slower reaction times, may require heating, can produce multiple derivatives for molecules with multiple reactive sites. | 10 to 100-fold |
| o-Phthalaldehyde (OPA) | Primary Amines | Rapid reaction at room temperature, forms highly fluorescent derivatives (useful for HPLC-FLD), can be automated for high-throughput analysis.[10][11][12] | Derivatives can be unstable, does not react with secondary amines, requires a thiol co-reagent.[12] | 5 to 50-fold |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Reacts under mild conditions, produces stable derivatives with good chromatographic properties.[8][13] | Can be less sensitive in ESI+ compared to Dansyl-Cl, may produce interfering byproducts. | 5 to 20-fold |
Experimental Protocols: A Step-by-Step Guide to Derivatization and Sample Preparation
The following protocols provide a detailed workflow for the derivatization of amine-containing analytes in a plasma matrix using Dansyl Chloride, followed by sample cleanup via solid-phase extraction (SPE). The rationale behind each step is explained to provide a deeper understanding of the process.
Derivatization Workflow
Caption: Workflow for Dansyl Chloride derivatization of plasma samples.
Detailed Protocol Steps:
-
Sample Preparation & Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution. The ideal IS is the analyte derivatized with an isotopically labeled derivatizing agent (e.g., ¹³C-Dansyl Chloride). This ensures that the IS undergoes the same derivatization reaction and compensates for variability in reaction efficiency.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube. The supernatant contains the analyte and IS.
-
-
Derivatization Reaction:
-
To the collected supernatant, add 50 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.5). Causality: A basic pH is required to deprotonate the amine group of the analyte, making it nucleophilic and reactive towards the sulfonyl chloride group of Dansyl Chloride.
-
Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).
-
Vortex briefly and incubate at 60°C for 30 minutes. Causality: Heating increases the reaction rate, ensuring complete derivatization.
-
Quench the reaction by adding 10 µL of 10% formic acid. Causality: Acidification protonates any remaining unreacted amines and hydrolyzes excess Dansyl Chloride, stopping the reaction.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire quenched derivatization mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the derivatized analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial LC mobile phase. The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method Validation for Derivatized Analytes: A Rigorous Approach
The validation of an LC-MS/MS method for a derivatized analyte must adhere to the principles outlined in regulatory guidelines such as the ICH M10.[14] However, the derivatization step introduces specific considerations that must be addressed.
Validation Workflow
Caption: Key parameters for validating an LC-MS/MS method for a derivatized analyte.
Key Validation Parameters and Derivatization-Specific Considerations:
-
Selectivity and Specificity: It is crucial to demonstrate that the method can differentiate the derivatized analyte from endogenous matrix components, metabolites, and potential byproducts of the derivatization reaction. This is assessed by analyzing blank matrix samples from at least six different sources.
-
Calibration Curve and Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into the biological matrix and subjecting these standards to the entire derivatization and sample preparation procedure.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, low, medium, and high QC).
-
Matrix Effect: The matrix effect must be assessed on the derivatized analyte, as its physicochemical properties may differ significantly from the parent compound.[15] This is typically evaluated by comparing the response of the derivatized analyte in post-extraction spiked matrix samples to its response in a neat solution. The use of a SIL-IS that co-elutes with the derivatized analyte is the most effective way to compensate for matrix effects.[16]
-
Stability of the Derivative: The stability of the derivatized analyte must be thoroughly investigated under various conditions:
-
Bench-top stability: To assess stability in the matrix at room temperature.
-
Autosampler stability: To ensure the derivative does not degrade while waiting for injection.
-
Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.
-
Long-term stability: To determine how long samples can be stored frozen.
-
-
Recovery: The extraction recovery of the derivatized analyte should be consistent and reproducible across the concentration range.
Troubleshooting Common Derivatization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivative peak | Incomplete reaction (suboptimal pH, temperature, or time), degraded derivatizing reagent, interfering matrix components. | Optimize reaction conditions (pH, temperature, time), use a fresh bottle of derivatizing reagent, perform a sample cleanup step before derivatization. |
| High variability in results | Inconsistent derivatization efficiency, instability of the derivative. | Ensure precise addition of reagents, optimize quenching step, investigate derivative stability under autosampler conditions. Use a SIL-IS that undergoes derivatization. |
| Presence of multiple derivative peaks | Analyte has multiple reactive sites, formation of side products. | Adjust reaction conditions to favor derivatization at a single site (if possible), optimize chromatography to separate the desired derivative from others. |
| High background or interfering peaks | Excess derivatizing reagent or byproducts. | Optimize the quenching step, improve the post-derivatization cleanup (e.g., SPE). |
Conclusion
Chemical derivatization is an indispensable tool in the bioanalytical scientist's arsenal, enabling the reliable quantification of challenging analytes by LC-MS/MS. A thorough understanding of the reaction chemistry, coupled with a rigorous and tailored validation approach, is paramount to ensuring the generation of high-quality, reproducible, and defensible data. By carefully selecting the appropriate derivatization strategy and meticulously validating the entire analytical method, researchers can confidently navigate the complexities of bioanalysis and shed light on the previously invisible components of biological systems.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 6. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of two derivatization reagents for the determination by LC-MS/MS of ammonia in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Drug Candidates Synthesized from Diverse Sulfonyl Chlorides
Introduction: The Versatile Role of Sulfonyl Chlorides in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonyl chloride functional group stands out as a cornerstone for the synthesis of a vast array of therapeutic agents. Its reactivity allows for the facile introduction of the sulfonamide moiety (-SO₂NH-), a privileged scaffold found in numerous FDA-approved drugs, including antibiotics, diuretics, antivirals, and anticancer agents. The structural and electronic properties of the parent sulfonyl chloride—be it aromatic, aliphatic, or heterocyclic—profoundly influence the physicochemical and pharmacological profiles of the resulting drug candidate. This guide provides a comprehensive framework for comparing the efficacy of drug candidates synthesized from different sulfonyl chlorides, offering insights into experimental design, data interpretation, and candidate selection for researchers, scientists, and drug development professionals.
The choice of sulfonyl chloride is a critical decision in the early stages of drug discovery, as it directly impacts key parameters such as target binding affinity, cell permeability, metabolic stability, and overall efficacy. For instance, aromatic sulfonyl chlorides can introduce rigid structural elements that can be optimized for specific receptor interactions, while aliphatic sulfonyl chlorides may offer greater conformational flexibility. This guide will delve into the practical aspects of evaluating these differences through a series of well-defined experimental protocols and data-driven comparisons.
The Drug Discovery and Evaluation Workflow
The journey from a synthesized compound to a viable drug candidate is a multi-step process that involves rigorous testing and validation. The following workflow outlines the key stages in comparing the efficacy of drug candidates derived from different sulfonyl chlorides.
Figure 1: A generalized workflow for the discovery and evaluation of drug candidates, from initial synthesis to lead candidate selection.
Comparative Efficacy Analysis: A Case Study
To illustrate the principles of comparative efficacy testing, let us consider a hypothetical scenario where three drug candidates have been synthesized to target a specific protein kinase, "Kinase X," which is implicated in a particular cancer. These candidates are derived from three structurally distinct sulfonyl chlorides:
-
Candidate A: Synthesized from an electron-rich aromatic sulfonyl chloride.
-
Candidate B: Synthesized from an electron-deficient aromatic sulfonyl chloride.
-
Candidate C: Synthesized from an aliphatic sulfonyl chloride.
Our objective is to determine which of these candidates holds the most promise for further development.
In Vitro Efficacy and Selectivity
The initial evaluation of our drug candidates focuses on their direct interaction with the target protein and their effects in a cellular context.
1. Target Engagement and Potency: The first step is to assess how strongly each candidate binds to Kinase X and inhibits its activity. This is typically measured using an in vitro kinase assay, which determines the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent compound.
2. Cell-Based Potency: Moving from a purified protein to a more biologically relevant system, we next evaluate the candidates' ability to inhibit the proliferation of cancer cells that are dependent on Kinase X activity. The half-maximal effective concentration (EC₅₀) is determined from these cell-based assays.
3. Selectivity Profiling: A crucial aspect of drug development is ensuring that the candidate is selective for its intended target to minimize off-target effects and potential toxicity. This is assessed by screening the candidates against a panel of other kinases.
Table 1: Comparative In Vitro Efficacy and Selectivity Data
| Parameter | Candidate A | Candidate B | Candidate C |
| Kinase X IC₅₀ (nM) | 15 | 5 | 50 |
| Cellular EC₅₀ (nM) | 50 | 20 | 200 |
| Selectivity (vs. Kinase Y, Z) | Moderate | High | Low |
| In Vitro Metabolic Stability (t½, min) | 45 | 60 | 15 |
From this data, Candidate B emerges as the most potent and selective of the three in an in vitro setting. Its low IC₅₀ and EC₅₀ values suggest strong target engagement and cellular activity. Furthermore, its high selectivity is a desirable trait for minimizing potential side effects. Candidate C, derived from an aliphatic sulfonyl chloride, shows significantly lower potency and poor metabolic stability, making it a less attractive candidate.
In Vivo Efficacy in a Xenograft Model
Based on the promising in vitro data, Candidates A and B were advanced to in vivo testing using a mouse xenograft model, where human tumor cells are implanted into immunocompromised mice.
Table 2: Comparative In Vivo Efficacy Data
| Parameter | Candidate A | Candidate B |
| Tumor Growth Inhibition (%) at 50 mg/kg | 45% | 75% |
| Oral Bioavailability (%) | 20% | 40% |
| Observed Toxicity | None | None at therapeutic dose |
The in vivo data further reinforces the superiority of Candidate B . It demonstrates significantly greater tumor growth inhibition, which is likely attributable to its better oral bioavailability, allowing more of the drug to reach the tumor site.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a drug candidate required to inhibit 50% of the activity of the target kinase.
Materials:
-
Purified recombinant Kinase X
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Drug candidates (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the drug candidates in DMSO.
-
In a 384-well plate, add the assay buffer, the drug candidate dilutions, and the purified Kinase X enzyme.
-
Incubate for 15 minutes at room temperature to allow for drug-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (EC₅₀ Determination)
Objective: To determine the concentration of a drug candidate required to inhibit 50% of the proliferation of a cancer cell line.
Materials:
-
Cancer cell line dependent on Kinase X
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Drug candidates (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the drug candidates in cell culture medium.
-
Treat the cells with the drug candidate dilutions and incubate for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
Decision Making and Candidate Selection
The selection of a lead candidate for further development is a multifactorial decision that weighs potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Figure 2: A decision tree illustrating the process of selecting a lead candidate based on a hierarchical set of experimental criteria.
Based on the comprehensive evaluation, Candidate B is the clear choice for a lead candidate. Its synthesis from an electron-deficient aromatic sulfonyl chloride has resulted in a molecule with superior potency, selectivity, and in vivo efficacy compared to the other candidates. This highlights the profound impact that the choice of the initial sulfonyl chloride building block can have on the ultimate success of a drug discovery project.
Conclusion
The systematic comparison of drug candidates synthesized from different sulfonyl chlorides is a fundamental aspect of modern medicinal chemistry. By employing a rigorous and multi-parametric approach that encompasses in vitro and in vivo evaluations, researchers can make informed decisions to advance the most promising candidates. The case study presented in this guide demonstrates how the structural variations in the parent sulfonyl chloride can translate into significant differences in biological activity and pharmacological properties. Ultimately, a deep understanding of these structure-activity relationships is essential for the rational design and development of novel and effective therapeutics.
Comparative Stability Analysis of Derivatives Formed with 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride: A Guide for Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Discovery
In the landscape of modern drug development, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. For medicinal chemists and drug development professionals, 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride is a valuable reagent, prized for its ability to generate complex sulfonamide and sulfonate ester derivatives.[1] These derivatives often serve as key intermediates or active pharmaceutical ingredients (APIs) in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1] The biphenyl core, decorated with chloro-substituents, offers a rigid scaffold that can be tailored for specific biological targets. However, the very reactivity that makes this sulfonyl chloride a powerful synthetic tool also introduces potential stability liabilities in its derivatives.
This guide provides a comprehensive framework for the stability analysis of compounds derived from this compound. We will delve into the principal degradation pathways, present a series of robust experimental protocols for stress testing, and offer a comparative analysis against other common sulfonyl chloride-derived scaffolds. Our objective is to equip researchers with the knowledge to proactively assess and mitigate stability risks, thereby accelerating the journey from discovery to clinical application. The methodologies and principles discussed are grounded in internationally recognized standards, such as the ICH Q1A and Q1B guidelines, to ensure regulatory relevance and scientific rigor.[2][3][4][5]
Core Concepts in Chemical Stability: Understanding Degradation Pathways
For derivatives of this compound, the sulfonamide or sulfonate ester linkage is the most probable site of chemical degradation. Understanding the mechanisms of this degradation is paramount for designing stable molecules and predictive stability studies.
The primary degradation pathways include:
-
Hydrolysis: This is the cleavage of the S-N (sulfonamide) or S-O (sulfonate ester) bond by water. The rate of hydrolysis is highly dependent on pH and can be catalyzed by either acid or base.[6][7] Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation under acidic conditions.[8][9] The electronic properties of the substituents on both the biphenyl ring and the amine/alcohol moiety significantly influence the rate of hydrolysis.
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation, particularly in the presence of reactive oxygen species. This can lead to the formation of various degradation products and a loss of biological activity.[10][11] The presence of other oxidizable functional groups in the molecule will also contribute to its overall oxidative stability profile.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to induce cleavage of chemical bonds, leading to the formation of photodegradants. The aromatic nature of the biphenyl core suggests a potential for photosensitivity, which must be evaluated according to ICH Q1B guidelines.[2][12][13][14][15][16][17]
A Framework for Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development.[6][7][18][19] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6][7] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[6][19]
Below are detailed protocols for a comprehensive forced degradation study tailored to derivatives of this compound.
Experimental Workflow Overview
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 11. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. biopharminternational.com [biopharminternational.com]
- 19. veeprho.com [veeprho.com]
assessing the purity of synthesized compounds by HPLC
Exploring HPLC Techniques
I'm currently focused on employing strategic Google searches to pinpoint reliable sources on HPLC purity assessments. My search terms are focusing on core HPLC principles, prevalent methodologies, and related advancements. I'm aiming to build a solid foundation with this data, which will inform my future decisions regarding how to proceed.
Analyzing HPLC Methods
I am now delving into the design of a practical guide. My immediate focus is on structuring the material. I plan to start with the basics of HPLC for purity assessment, followed by an in-depth look at methods such as reversed-phase, normal-phase, and chiral chromatography. Supporting each method, I'll compile data from studies, and present it visually in tables. I'm also preparing a guide for method development.
Defining Search Strategies
I am now structuring my search to gather comprehensive information on compound purity analysis via HPLC. I'll examine principles, methods, method validation, and comparisons with other techniques. My guide's introductory phase will now emphasize the role of purity in drug development. I will also incorporate visual aids for clarity and enhance its scientific integrity.
Collecting HPLC Data
I've finished initial Google searches and now have a solid resource base. I've gathered info on HPLC principles, method creation, column choices, data evaluation, validation, and comparisons to other methods, ready to delve into the literature for detailed analysis.
Refining the Guide Structure
I've moved on to organizing the material. The guide's structure is outlined, and I'm beginning the writing process, incorporating the gathered information. Data analysis, method validation, and comparisons are all covered. I have adequate resources to develop the guide. Adding in-text citations and compiling the final reference list are the next steps.
A Senior Application Scientist's Guide to Derivatization Agents for HPLC Analysis
For researchers, scientists, and professionals in drug development, achieving sensitive, selective, and robust analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical science, yet many analytes lack the intrinsic physicochemical properties for direct detection at the required concentrations. Chemical derivatization addresses this challenge by modifying the analyte to enhance its detectability and/or improve its chromatographic behavior.[1][2][3]
This guide provides an in-depth, objective comparison of common derivatization agents for HPLC, grounded in experimental data and practical insights. We will explore the chemistry, performance, and applications of these reagents for various functional groups, enabling you to make informed decisions for your analytical workflows.
The Rationale for Derivatization: Pre-column vs. Post-column Strategies
Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred on the column but before detection (post-column).[2] The choice between these two strategies is a critical first step in method development.
-
Pre-column Derivatization: This is the more common approach, where the analyte is derivatized in a separate reaction vessel before injection.[2] This method offers greater flexibility in reaction conditions (e.g., heating, longer reaction times) and can be automated.[4] However, it requires a clean sample matrix to avoid derivatization of interfering compounds and may result in multiple derivative products.[5]
-
Post-column Derivatization: In this technique, the derivatizing reagent is continuously added to the column effluent in a reaction coil situated between the column and the detector.[2][6][7] This approach is less susceptible to matrix effects as the separation has already occurred.[6] It is particularly useful for analytes that are difficult to derivatize or when the derivatives are unstable.[2][8] The main drawbacks are the need for specialized equipment and the limited choice of reagents that react rapidly and completely under the mobile phase conditions.[9]
Derivatization of Amines (Including Amino Acids)
The analysis of amino acids and other primary and secondary amines is a common application for derivatization in HPLC. Several reagents are available, each with distinct advantages and disadvantages.
o-Phthalaldehyde (OPA)
OPA is a widely used pre-column derivatization reagent that reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form highly fluorescent isoindole derivatives.[10]
Mechanism of Action:
Caption: Reaction of o-Phthalaldehyde (OPA) with a primary amine and a thiol.
Performance Characteristics: The key advantages of OPA are its rapid reaction time (typically under 1 minute at room temperature) and the high sensitivity of the fluorescent derivatives. However, the derivatives can be unstable, and OPA does not react with secondary amines like proline.[5][11] To address the latter, a two-step derivatization using OPA followed by 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed for the analysis of both primary and secondary amino acids.[4][11]
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is another popular pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5]
Mechanism of Action:
Caption: Derivatization of an amine with 9-Fluorenylmethyl Chloroformate (FMOC-Cl).
Performance Characteristics: FMOC-Cl derivatives are generally more stable than OPA derivatives.[5] The reaction is also relatively fast. A significant drawback is that the hydrolysis product of FMOC-Cl is also fluorescent and can interfere with the analysis, necessitating an extraction step to remove excess reagent.[5]
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic derivatization reagent for primary and secondary amines, yielding highly fluorescent and UV-active derivatives.[9][12][13]
Mechanism of Action:
Caption: Dansylation of an amine.
Performance Characteristics: Dansyl chloride offers the flexibility of both fluorescence and UV detection.[13] The derivatives are stable, but the reaction is slower than with OPA or FMOC-Cl, often requiring elevated temperatures and longer incubation times (30-60 minutes).[2][13]
Ninhydrin
Ninhydrin is almost exclusively used in post-column derivatization for the analysis of amino acids.[6][7] It reacts with primary amines to form a deep purple product (Ruhemann's purple) and with secondary amines to produce a yellow product.[7]
Performance Characteristics: The primary advantage of the ninhydrin method is its robustness and reproducibility, making it a well-established technique in amino acid analysis.[6][9] The dual-wavelength detection allows for the simultaneous quantification of primary and secondary amino acids.[6] However, it is generally less sensitive than fluorescence-based methods.[9]
Comparative Performance of Amine Derivatization Agents
| Reagent | Analytes | Detection | Reaction Time | Derivative Stability | LOD/LOQ | Pros | Cons |
| OPA/Thiol | Primary amines | Fluorescence | < 1 min | Low to moderate[14] | Very low (pmol) | Fast reaction, high sensitivity | Unstable derivatives, no reaction with secondary amines[5] |
| FMOC-Cl | Primary & secondary amines | Fluorescence, UV | Fast | High[5] | Low (pmol) | Reacts with primary and secondary amines, stable derivatives | Reagent hydrolysis product is fluorescent[5] |
| Dansyl Chloride | Primary & secondary amines | Fluorescence, UV | 30-60 min | High[2] | Low (pmol) | Stable derivatives, dual detection modes[13] | Slower reaction, requires heating[13] |
| Ninhydrin | Primary & secondary amines | UV-Vis | ~15 min (post-column) | N/A (on-line) | Moderate (nmol) | Robust, simultaneous detection of primary/secondary amines[6] | Lower sensitivity, requires post-column reactor[9] |
Derivatization of Carboxylic Acids (Including Fatty Acids)
For carboxylic acids, which often lack a chromophore, derivatization is essential for sensitive detection. The strategy typically involves converting the carboxylic acid into an ester with a UV-absorbing or fluorescent tag.
9-Anthryldiazomethane (ADAM)
ADAM is a popular pre-column derivatization reagent for fatty acids, reacting at room temperature to form highly fluorescent and UV-active esters.[15]
Performance Characteristics: ADAM offers high sensitivity and selectivity for carboxylic acids. The reaction is straightforward and occurs under mild conditions.[15]
4-Bromophenacyl Bromide (BPB)
BPB is another common reagent that forms UV-absorbing phenacyl esters with carboxylic acids. The reaction is typically carried out under alkaline conditions.
Comparative Performance of Carboxylic Acid Derivatization Agents
| Reagent | Detection | Reaction Conditions | Pros | Cons |
| ADAM | Fluorescence, UV | Room temperature | High sensitivity, mild conditions | Reagent can be unstable |
| BPB | UV | Alkaline, heating may be required | Stable derivatives | Less sensitive than fluorescent tags |
Derivatization of Alcohols
Alcohols are another class of compounds that often require derivatization for HPLC analysis due to their poor UV absorbance.
3,5-Dinitrobenzoyl Chloride (DNBC)
DNBC is a widely used reagent for the derivatization of alcohols and amines.[16] It reacts with alcohols to form 3,5-dinitrobenzoate esters, which are highly UV-active.[16] The reaction is typically performed in a non-aqueous solvent like acetonitrile.[16][17]
Derivatization of Carbonyl Compounds (Aldehydes and Ketones)
Carbonyl compounds are often analyzed by HPLC after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][18]
2,4-Dinitrophenylhydrazine (DNPH)
DNPH reacts with aldehydes and ketones under acidic conditions to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected by UV-Vis spectrophotometry.[6][18][19] This method is widely used in environmental analysis for the determination of carbonyl compounds in air and water.[1]
Performance Characteristics: The DNPH method is robust and reliable. However, the formation of E/Z stereoisomers of the hydrazones can sometimes complicate the chromatography.[18]
Chiral Derivatization
For the separation of enantiomers, a chiral derivatizing agent (CDA) can be used to convert the enantiomeric pair into diastereomers.[20] These diastereomers have different physical properties and can be separated on a conventional achiral HPLC column.[20]
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
Marfey's reagent is a well-known CDA for the chiral analysis of amino acids.[20][21][22] It reacts with the amino group of D- and L-amino acids to form diastereomeric derivatives that can be resolved by reversed-phase HPLC.[23][24]
Experimental Protocols
Protocol 1: Pre-column Derivatization of Amino Acids with Dansyl Chloride
This protocol is a generalized procedure and may require optimization.[13]
-
Reagent Preparation:
-
Dansyl Chloride Solution (50 mM): Freshly prepare by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Store in the dark.
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.
-
Quenching Solution: 10% (v/v) Ammonium Hydroxide.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer.
-
Vortex the mixture thoroughly.
-
Incubate at 60-80°C for 30-60 minutes in the dark.[13]
-
Cool to room temperature.
-
Add 10-20 µL of the Quenching Solution to stop the reaction. Vortex and let stand for 5 minutes.
-
Centrifuge to pellet any precipitate.
-
Inject the supernatant into the HPLC system.
-
Protocol 2: Post-column Derivatization of Amino Acids with Ninhydrin
This protocol requires an HPLC system equipped with a post-column reactor.
-
Reagent Preparation:
-
HPLC System Setup:
-
Separate the amino acids on an appropriate ion-exchange column.
-
The column effluent is mixed with the ninhydrin reagent in a reaction coil heated to an elevated temperature (e.g., 130°C).
-
The colored derivatives are then passed through a UV-Vis detector for quantification at 570 nm (for primary amines) and 440 nm (for secondary amines).[6]
-
Caption: Workflow for post-column derivatization.
Conclusion
The choice of a derivatization agent is a critical decision in HPLC method development. It is a balance of factors including the nature of the analyte, the required sensitivity, the stability of the derivatives, and practical considerations such as reaction time and automation compatibility. For routine, high-throughput applications where stability is key, reagents like Dabsyl chloride present a compelling option for amino acid analysis.[25] When speed is of the essence, OPA is an excellent choice for primary amines, provided the derivative instability is managed. For ultimate flexibility, Dansyl chloride with its dual detection capabilities is a powerful tool. By understanding the chemistry and performance characteristics of these reagents, researchers can develop robust and reliable HPLC methods to meet their analytical challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. axionlabs.com [axionlabs.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. epa.gov [epa.gov]
- 7. butterworth-labs.co.uk [butterworth-labs.co.uk]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. jasco-global.com [jasco-global.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. akjournals.com [akjournals.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous compounds. Among these, sulfonyl chlorides, and specifically 3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride, demand our utmost respect and a meticulous approach to safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.
Understanding the Inherent Risks: The Reactivity of a Sulfonyl Chloride
This compound is not merely a solid to be weighed and transferred; it is a highly reactive electrophile. The core of its hazard profile lies in the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is highly electron-deficient, making it an aggressive target for nucleophiles.
The most common nucleophile in any lab environment is water—present in the atmosphere, on surfaces, and on your skin. The reaction between a sulfonyl chloride and water is vigorous and exothermic, yielding the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas[1][2]. This reactivity is the primary driver for the stringent safety protocols that follow.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B : Causes severe skin burns and eye damage upon contact.[3][4] | ECHA C&L Inventory[3] |
| Serious Eye Damage | Category 1 : Causes serious, potentially irreversible eye damage.[3][4] | ECHA C&L Inventory[3] |
| Reactivity | Water-Reactive : Reacts with moisture to produce corrosive hydrochloric acid and sulfonic acids.[1][4] | Fisher Scientific SDS[4] |
| Inhalation Hazard | Vapors or dusts can cause severe irritation and damage to the respiratory tract.[5][6] | Methane sulphonyl chloride MSDS[5] |
This profile dictates that our primary safety objectives are to prevent all routes of exposure: dermal, ocular, and respiratory.
The Core of Protection: A Multi-Layered PPE Strategy
A single layer of protection is insufficient. We must employ a comprehensive, multi-layered PPE strategy that functions as a series of barriers between you and the chemical. Each component is chosen to counter a specific hazard identified in our risk assessment.
Caption: Workflow for Safely Handling Sulfonyl Chlorides.
Table 2: Personal Protective Equipment (PPE) Specification Guide
| PPE Category | Specification | Rationale & Expert Insight |
|---|---|---|
| Eye & Face Protection | Tightly fitting chemical splash goggles AND a full-face shield.[7][8] | Causality : Goggles provide a seal against splashes and corrosive HCl gas. The face shield is non-negotiable; it protects the rest of your face from splashes during vigorous reactions or spills. Standard safety glasses are inadequate.[9] |
| Hand Protection | Double-gloving system: an inner nitrile glove with a longer-cuffed, chemical-resistant outer glove (e.g., neoprene or butyl rubber).[7][10] | Expertise : Nitrile provides dexterity for fine manipulations. The robust outer glove offers primary resistance to the chemical. Double gloving protects you if the outer glove is compromised and allows for safe removal of the contaminated outer layer.[9] Always inspect gloves for defects before use.[11] |
| Body Protection | A chemical-resistant lab coat (e.g., coated polypropylene) worn over long-sleeved clothing and closed-toed shoes. A chemical-resistant apron is also recommended.[12] | Trustworthiness : This system prevents skin contact from spills. Standard cotton lab coats can absorb the chemical, holding it against your skin and increasing burn severity. Ensure cuffs are tucked under the outer glove.[9] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[5][7] For spills or ventilation failure, a full-face respirator with an acid gas cartridge is required.[7] | Authoritative Grounding : The fume hood is your primary engineering control to prevent inhalation of dust and corrosive vapors. A respirator is for emergency use; if you need one for routine work, your engineering controls are insufficient. |
Procedural Guidance: Step-by-Step Protocols
Adherence to protocol is paramount. These steps are designed to be a self-validating system, minimizing risk at every stage.
Protocol 1: Safe Handling and Weighing
-
Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational, the sash is at the appropriate height, and all necessary equipment (spatulas, weigh paper, secondary containers) is inside.
-
Don PPE : Don all PPE as specified in Table 2, ensuring a complete seal at all interfaces (e.g., gloves over cuffs).
-
Inert Environment : If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Aliquotting : Open the primary container inside the fume hood. Use a clean, dry spatula to transfer the required amount to a tared, dry secondary container (e.g., a vial or flask). Avoid creating dust.
-
Closure : Immediately and tightly seal both the primary and secondary containers.
-
Clean-up : Wipe the spatula and any contaminated surfaces with a cloth lightly dampened with a non-reactive solvent (e.g., anhydrous toluene), treating the cloth as hazardous waste. Do not use water or protic solvents like ethanol for cleaning.[13]
Protocol 2: Emergency Spill Management
-
Evacuate & Alert : Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab and activate emergency procedures.
-
Contain : For small spills within the fume hood, use a non-combustible, dry absorbent material like dry sand, earth, or vermiculite to create a dike around the spill.[7][13] DO NOT USE WATER or combustible absorbents.[13]
-
Neutralize (with caution) : Once absorbed, slowly and carefully add a dry neutralizing agent like sodium carbonate or lime to the absorbed material.[7] This reaction may generate heat and gas; proceed with caution.
-
Collect : Carefully scoop the neutralized mixture into a clearly labeled, sealed hazardous waste container.[13][14]
-
Decontaminate : Wipe the spill area with a cloth dampened with a non-reactive solvent, followed by a soap and water wash once all reactive material is confirmed to be removed. Treat all cleaning materials as hazardous waste.
Operational and Disposal Plans: Managing the Aftermath
Proper disposal is a critical part of the handling process, not an afterthought. The reactivity of sulfonyl chlorides dictates the disposal strategy.
Protocol 3: Waste Neutralization and Disposal
-
Segregation : All materials that have come into contact with this compound—including gloves, weigh paper, and cleaning materials—must be considered hazardous waste.[14]
-
Neutralization of Residuals : For quenching residual reagent in reaction flasks, slowly add the flask contents to a cooled, stirred solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) in an appropriate solvent within a fume hood. This converts the reactive sulfonyl chloride to a less hazardous sulfonate or sulfonic acid salt.
-
Packaging : Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[14] The label must include the full chemical name and associated hazards (Corrosive, Water-Reactive).
-
Collection : Follow your institution's Environmental Health and Safety (EHS) guidelines for the collection and disposal of hazardous chemical waste.[15][16] Never pour sulfonyl chloride waste down the drain.[14]
By understanding the chemical principles behind the hazards of this compound, you can implement these PPE and handling protocols with precision and confidence, ensuring a safe and productive research environment.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. This compound | C12H7Cl3O2S | CID 2794751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.nl [fishersci.nl]
- 5. actylislab.com [actylislab.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pppmag.com [pppmag.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. file.ambeed.com [file.ambeed.com]
- 12. angenechemical.com [angenechemical.com]
- 13. nj.gov [nj.gov]
- 14. benchchem.com [benchchem.com]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
